Apremilast-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-JVFKXMKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Apremilast-d5 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast-d5 is the deuterated analog of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] Apremilast is an established therapeutic agent for the treatment of psoriasis and psoriatic arthritis.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantification of drug candidates. This compound serves this critical role as a high-fidelity internal standard for Apremilast in mass spectrometry-based bioanalysis.
This technical guide provides a comprehensive overview of this compound, its physicochemical properties, its primary application in research, detailed experimental protocols, and the underlying biochemical pathways.
Physicochemical Properties of this compound
This compound is structurally identical to Apremilast, with the exception of five hydrogen atoms being replaced by deuterium atoms on the ethoxy group. This substitution results in a higher molecular weight, which is the basis for its utility in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | N-(2-((1S)-1-(3-(ethoxy-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide | [1] |
| Synonyms | Otezla-d5, CC-10004-d5 | [3] |
| CAS Number | 1258597-47-5 | [1] |
| Molecular Formula | C₂₂H₁₉D₅N₂O₇S | |
| Molecular Weight | 465.5 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile and Methanol | |
| Storage | -20°C |
Primary Use in Research: A Deuterated Internal Standard
The principal application of this compound in research is as a deuterated internal standard for the quantitative analysis of Apremilast in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard is considered the "gold standard" in bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Apremilast, including extraction recovery, ionization efficiency, and chromatographic retention time.
-
Co-elution: It co-elutes with the unlabeled analyte (Apremilast) during chromatographic separation.
-
Correction for Matrix Effects: Any variations in sample preparation, injection volume, and ionization efficiency that affect Apremilast will affect this compound in the same manner. This allows for accurate correction of the analytical signal, minimizing the impact of matrix effects.
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy, precision, and robustness of the bioanalytical method.
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of 3-(ethoxy-d5)-4-methoxybenzaldehyde
3-Hydroxy-4-methoxybenzaldehyde is reacted with ethyl-d5 iodide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone) to yield 3-(ethoxy-d5)-4-methoxybenzaldehyde.
Step 2: Synthesis of (S)-1-(3-(ethoxy-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This step involves a multi-step synthesis starting from the deuterated benzaldehyde derivative. A common approach is the stereoselective synthesis using a chiral auxiliary, such as Ellman's sulfinamide. The deuterated benzaldehyde is first converted to a chiral sulfinyl imine, followed by the stereoselective addition of the methylsulfonyl group and subsequent removal of the chiral auxiliary to yield the desired chiral amine.
Step 3: Synthesis of this compound
The deuterated chiral amine from Step 2 is then condensed with 3-acetamidophthalic anhydride in a suitable solvent, such as acetic acid, at an elevated temperature to yield this compound.
Diagram of a Representative Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
LC-MS/MS Method for Quantification of Apremilast in Human Plasma
The following is a detailed protocol for the analysis of Apremilast in human plasma using this compound as an internal standard. This method is based on published and validated bioanalytical procedures.
1. Materials and Reagents
-
Apremilast reference standard
-
This compound internal standard
-
Human plasma (K3EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of Apremilast and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Apremilast by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v) to create calibration standards.
-
Spiked Samples: Spike blank human plasma with the Apremilast working solutions to obtain calibration standards at concentrations ranging from 1.0 to 1000.0 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC system |
| Column | C18 column (e.g., Unisol C18, 4.6x100mm, 5µm) |
| Mobile Phase | A: 0.2% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic (e.g., 90% B) or a suitable gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Apremilast: m/z 461.1 → 257.1this compound: m/z 466.1 → 257.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
5. Data Analysis
-
Quantify Apremilast by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Apremilast in the QC and unknown samples from the calibration curve.
Diagram of the Bioanalytical Workflow
Caption: A typical workflow for the quantification of Apremilast in plasma.
Signaling Pathway of Apremilast
Apremilast exerts its therapeutic effect by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Key Steps in the Signaling Pathway:
-
PDE4 Inhibition: Apremilast enters the cell and specifically inhibits the PDE4 enzyme.
-
cAMP Accumulation: The inhibition of PDE4 prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.
-
PKA Activation: Elevated cAMP levels activate PKA.
-
Transcriptional Regulation: Activated PKA phosphorylates and activates transcription factors such as cAMP response element-binding protein (CREB).
-
Modulation of Cytokine Production: This signaling cascade ultimately leads to a decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ), and an increase in the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).
Diagram of the Apremilast Signaling Pathway
Caption: The intracellular signaling cascade initiated by Apremilast.
Conclusion
This compound is a vital research tool for the accurate and precise quantification of Apremilast in biological samples. Its use as a deuterated internal standard in LC-MS/MS assays is essential for robust pharmacokinetic and bioequivalence studies, contributing significantly to the drug development process. Understanding the synthesis, analytical methodologies, and the underlying mechanism of action of Apremilast provides researchers with the necessary knowledge to effectively utilize this important compound in their studies.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Apremilast-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apremilast-d5 is the deuterated analog of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and analytical method development involving Apremilast. The inclusion of deuterated isotopes in this compound makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Chemical Structure and Properties
This compound is structurally identical to Apremilast, with the exception of five deuterium atoms replacing the hydrogen atoms on the ethoxy group. This isotopic substitution results in a higher molecular weight compared to the parent compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in analytical chemistry.
| Property | Value | Reference(s) |
| Chemical Formula | C22H19D5N2O7S | [1][2][3] |
| Molecular Weight | 465.53 g/mol | [1][3] |
| CAS Number | 1258597-47-5 | |
| Appearance | A solid | |
| Purity | ≥99% deuterated forms (d1-d5) | |
| Solubility | Soluble in Acetonitrile and Methanol |
Mechanism of Action
This compound, being a deuterated analog, is expected to have the same mechanism of action as Apremilast. Apremilast is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.
By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators. Specifically, it is thought to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), IL-23, and other pro-inflammatory cytokines, while increasing the production of the anti-inflammatory cytokine IL-10. This modulation of inflammatory pathways is the basis for its therapeutic effects in psoriatic conditions.
Caption: Signaling pathway of Apremilast's mechanism of action.
Experimental Protocols
This compound is primarily intended for use as an internal standard for the quantification of Apremilast in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Protocol for Use as an Internal Standard in LC-MS
The following is a generalized protocol for the use of this compound as an internal standard. Specific parameters will need to be optimized based on the instrumentation and matrix used.
Caption: Experimental workflow for LC-MS analysis using an internal standard.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions by diluting the stock solution.
2. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, serum, tissue homogenate), add a precise volume of the this compound internal standard working solution.
-
Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
3. Extraction (if necessary):
-
Depending on the sample matrix and required sensitivity, a further extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
4. LC-MS/MS Analysis:
-
Inject the supernatant or the reconstituted extract into the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Apremilast and this compound using Multiple Reaction Monitoring (MRM).
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the Apremilast calibrants to the this compound internal standard against the nominal concentration of the calibrants.
-
Determine the concentration of Apremilast in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis
Applications in Research and Development
The primary application of this compound is as a stable isotope-labeled internal standard in bioanalytical studies. Its use is critical for:
-
Pharmacokinetic (PK) studies: Accurate quantification of Apremilast in biological fluids over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioequivalence studies: Comparing the bioavailability of different formulations of Apremilast.
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Therapeutic drug monitoring (TDM): Measuring drug concentrations in patients to optimize dosage and minimize toxicity.
-
Metabolite identification studies: As a reference compound to aid in the identification of Apremilast metabolites.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Apremilast in various biological matrices. Its chemical and physical properties are well-defined, and its mechanism of action is understood to be identical to that of its non-deuterated counterpart. This guide provides essential technical information to support its effective use in research and drug development settings, particularly in the fields of analytical chemistry, pharmacology, and clinical research.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Apremilast
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter the pharmacokinetic properties of a drug, potentially leading to an improved metabolic profile, increased half-life, and enhanced therapeutic efficacy. This document details the synthetic strategies, purification methodologies, and analytical characterization of deuterated Apremilast, and includes a review of its mechanism of action.
Introduction to Apremilast and the Rationale for Deuteration
Apremilast, chemically known as (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, is an orally available small molecule that inhibits PDE4.[1] By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, Apremilast modulates the production of various pro- and anti-inflammatory mediators. It is approved for the treatment of psoriatic arthritis and plaque psoriasis.
The rationale for developing a deuterated version of Apremilast lies in the potential to improve its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.
Mechanism of Action of Apremilast
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn downregulates the inflammatory response by modulating the expression of various cytokines, including a reduction in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an increase in the anti-inflammatory cytokine IL-10.
Figure 1: Apremilast Mechanism of Action
Synthesis of Deuterated Apremilast (Apremilast-d5)
The synthesis of deuterated Apremilast, specifically this compound where the five hydrogen atoms on the ethyl group are replaced by deuterium, can be achieved through a multi-step process. This process involves the preparation of a deuterated intermediate followed by its condensation with the phthalimide moiety. A plausible synthetic route is outlined below, based on established methods for Apremilast synthesis and deuteration techniques.
Experimental Workflow for the Synthesis of this compound
Figure 2: Synthetic Workflow for this compound
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Ethyl-d5)-4-methoxybenzaldehyde
To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate. The mixture is stirred at room temperature, followed by the addition of ethyl-d5 iodide. The reaction is then heated and monitored by thin-layer chromatography (TLC) until completion. After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3-(ethyl-d5)-4-methoxybenzaldehyde.
Step 2: Synthesis of (S)-1-(3-(Ethyl-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This key chiral intermediate can be synthesized through various methods, including asymmetric synthesis using a chiral auxiliary. For instance, the deuterated benzaldehyde from Step 1 can be reacted with dimethyl sulfone in the presence of a base to form a vinyl sulfone intermediate. Subsequent asymmetric reduction or amination can yield the desired (S)-enantiomer.
Step 3: Condensation with 3-Acetamidophthalic anhydride
The deuterated amine from Step 2 is condensed with 3-acetamidophthalic anhydride in a high-boiling solvent such as acetic acid or N,N-dimethylformamide (DMF). The reaction mixture is heated to drive the condensation and formation of the phthalimide ring. Upon completion, the crude this compound is precipitated by cooling the reaction mixture or by adding an anti-solvent.
Quantitative Data
The following table summarizes the expected yields and purity at each step of the synthesis.
| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 3-(Ethyl-d5)-4-methoxybenzaldehyde | 85-95 | >98 |
| 2 | (S)-1-(3-(Ethyl-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | 60-70 | >99 (chiral purity) |
| 3 | Crude this compound | 75-85 | ~95 |
| 4 | Purified this compound | >90 (from crude) | >99.5 |
Purification of Deuterated Apremilast
Purification of the final deuterated Apremilast is crucial to remove any unreacted starting materials, by-products, and diastereomeric impurities. A combination of chromatography and crystallization is typically employed.
Purification Workflow
Figure 3: Purification Workflow for this compound
Detailed Purification Protocol
Column Chromatography:
The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, such as ethyl acetate in hexanes, to separate the desired product from impurities. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
Crystallization:
The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[2] The solid is dissolved in the hot solvent and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum to yield highly pure this compound. A Chinese patent suggests that crystallization from ethanol can yield Apremilast with a purity of over 99.9%.[2]
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized deuterated Apremilast must be confirmed using various analytical techniques.
Analytical Methods
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity and quantify impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight and determine the degree of deuteration. This compound can also be used as an internal standard for the quantification of non-deuterated Apremilast. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of deuterium incorporation. 1H NMR will show the absence of signals for the deuterated positions, while 2H NMR will show signals for the deuterium atoms. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. |
Expected Analytical Data for this compound
| Analysis | Expected Result |
| HPLC Purity | >99.5% |
| LC-MS (m/z) | [M+H]⁺ = 466.2 (calculated for C₂₂H₁₉D₅N₂O₇S) |
| Deuterium Incorporation | >98% |
| ¹H NMR | Absence of signals corresponding to the ethyl protons. |
Conclusion
The synthesis and purification of deuterated Apremilast present a viable strategy for potentially improving the drug's pharmacokinetic properties. This guide outlines a feasible synthetic pathway, detailed purification procedures, and necessary analytical methods for the preparation and characterization of high-purity deuterated Apremilast. The successful development of such a compound could offer significant therapeutic advantages for patients with inflammatory diseases. Further studies are warranted to fully evaluate the clinical benefits of deuterated Apremilast.
References
A Technical Guide to the Use of Apremilast-d5 as an Internal Standard in Bioanalytical Methods
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Apremilast-d5's function as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Apremilast. The document details the mechanism of action of SIL-IS, provides a contextual summary of Apremilast's therapeutic action, presents a detailed experimental protocol for its use in a validated UPLC-MS/MS method, and summarizes key quantitative performance data. The guide is intended to serve as a practical resource for scientists engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies involving Apremilast.
Introduction to Apremilast and the Role of Internal Standards
Apremilast is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of inflammatory conditions such as psoriatic arthritis and plaque psoriasis.[1][2] Accurate quantification of Apremilast in biological matrices like plasma is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy.
Quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to variations in sample preparation, instrument response, and matrix effects. To correct for this variability, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically like the analyte but is distinguishable by the detector. This compound, a deuterated analog of Apremilast, serves as the gold standard for this purpose, offering unparalleled accuracy and precision in bioanalytical assays.[3][4]
Core Concept: Mechanism of Action as an Internal Standard
The "mechanism of action" for this compound as an internal standard is not biological but physicochemical. Its efficacy stems from its structural relationship to the analyte, Apremilast. As a stable isotope-labeled internal standard, it is chemically identical to Apremilast, with the exception of five hydrogen atoms being replaced by their heavier deuterium isotopes. This subtle modification does not alter its chemical properties but increases its mass, which is the key to its function.
The core principles of its mechanism are:
-
Physicochemical Mimicry: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the native Apremilast.
-
Correction for Variability: By adding a known concentration of this compound to every sample at the beginning of the workflow, it experiences the same procedural losses and matrix-induced ion suppression or enhancement as the analyte.
-
Mass-Based Differentiation: The mass spectrometer can easily distinguish between the analyte (m/z 461.5) and the heavier internal standard (m/z 466.5).[3]
-
Ratio-Based Quantification: The final concentration of Apremilast is calculated based on the ratio of its peak area to the peak area of the known amount of this compound. This ratiometric approach normalizes variations, leading to highly reliable and reproducible results.
References
A Technical Guide to the Commercial Availability and Application of Apremilast-d5 for Research Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial suppliers, availability, and technical applications of Apremilast-d5. This deuterated analog of Apremilast is an essential internal standard for the accurate quantification of the parent drug in various biological matrices, playing a critical role in pharmacokinetic and metabolic studies.
Apremilast, an inhibitor of phosphodiesterase 4 (PDE4), is a significant therapeutic agent in the treatment of psoriatic arthritis and plaque psoriasis.[1] Its mechanism of action involves the intracellular modulation of inflammatory mediators.[2][3] For researchers investigating the efficacy and metabolism of Apremilast, the use of a stable isotope-labeled internal standard like this compound is crucial for reliable and reproducible results in bioanalytical assays, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Commercial Suppliers and Availability of this compound
This compound is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that availability and pricing are subject to change, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Product/Catalog Number | Pack Sizes | Purity/Isotopic Enrichment | Lead Time |
| Cayman Chemical | 1258597-47-5 | 1 mg, 5 mg, 10 mg | ≥99% deuterated forms (d1-d5) | Inquire |
| Biosynth | IAC59747 | 1 mg, 2 mg, 5 mg | Inquire | 3-4 weeks* |
| Simson Pharma Limited | A1050000 | Inquire | Accompanied by Certificate of Analysis | Inquire |
| Sussex Research | SI010070 | 5 mg, 10 mg | >95% (HPLC), >95% Isotopic Enrichment | Inquire |
| Acanthus Research | ACB-161030-0004 (Racemic) | 100 mg | Inquire | Made to Order - 1 week |
| Clearsynth | CS-T-48307 | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | Purity by HPLC | Inquire |
| Santa Cruz Biotechnology | sc-479673 | Inquire | Inquire | Inquire |
*As stated by the supplier, lead times may vary.
Technical Specifications and Storage
This compound is chemically designated as N-[2-[(1S)-1-[3-(ethoxy-1,1,2,2,2-d5)-4-methoxyphenyl]-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-acetamide. Key technical data is summarized below:
| Parameter | Value |
| CAS Number | 1258597-47-5 |
| Molecular Formula | C₂₂H₁₉D₅N₂O₇S |
| Molecular Weight | ~465.5 g/mol |
| Appearance | Typically a pale yellow to light yellow solid |
| Solubility | Soluble in acetonitrile and methanol |
| Storage | Recommended storage at -20°C in an inert atmosphere |
A Certificate of Analysis (CoA) should be requested from the supplier for lot-specific data on purity, isotopic purity, and other quality control parameters. A typical CoA will include results from techniques such as HPLC for chemical purity and mass spectrometry for isotopic enrichment.
Experimental Protocol: Quantification of Apremilast in Human Plasma using LC-MS/MS with this compound Internal Standard
The following protocol is a synthesized methodology based on published research for the quantitative analysis of Apremilast in biological matrices. This method utilizes this compound as an internal standard to correct for variability during sample preparation and analysis.
1. Materials and Reagents:
-
Apremilast reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K3EDTA)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Apremilast and this compound in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Apremilast stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards with a concentration range of approximately 1.0–1000.0 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 200 pg/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add a specific volume of the internal standard working solution (e.g., 100 µL).
-
Add an extraction solvent (e.g., tert-butylmethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for a set time (e.g., 10 minutes) to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 5000 rpm) for a specified duration (e.g., 20 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A UPLC or HPLC system.
-
Column: A C18 analytical column (e.g., CORTECS C18, 2.7 µm, 4.6 mm X 150 mm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10mM Ammonium Acetate Buffer, pH 4.0, or 0.2% formic acid in water) and an organic component (e.g., methanol and/or acetonitrile). A typical mobile phase composition could be a mixture of acetonitrile and water with 0.2% formic acid (90:10 v/v).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apremilast: m/z 461.5 → 257.1
-
This compound: m/z 466.5 → 257.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Apremilast to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of Apremilast in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of Apremilast's function and its analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Apremilast as a PDE4 inhibitor.
Caption: Experimental workflow for Apremilast quantification.
References
- 1. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. otezlapro.com [otezlapro.com]
- 3. borderfreehealth.com [borderfreehealth.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Certificate of Analysis for Apremilast-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Apremilast-d5. This compound, a deuterium-labeled analog of Apremilast, is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1][2] Understanding its CoA is paramount for ensuring the accuracy and reliability of experimental results.
Quantitative Data Summary
The following tables summarize the key analytical data for a representative batch of this compound.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1258597-47-5[1][3] |
| Molecular Formula | C₂₂H₁₉D₅N₂O₇S[1] |
| Molecular Weight | 465.53 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Acetonitrile and Methanol |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Result |
| Chemical Purity | HPLC | 99.8% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₅) |
| Deuterium Incorporation | NMR | Consistent with structure |
Table 3: Impurity Profile
| Impurity | Method | Result |
| Unlabeled Apremilast (d₀) | LC-MS | < 0.5% |
| Other Process-Related Impurities | HPLC | < 0.1% |
| Residual Solvents | GC-HS | Complies with ICH Q3C |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
This method is used to determine the chemical purity of this compound and to quantify any process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: Zodiac C18 (150 x 4.6mm, 5µm) or equivalent reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M NH₄HCO₃, pH 8.0) and an organic solvent like acetonitrile. For example, a mixture of Water:Acetonitrile:Orthophosphoric acid in a 25:75:0.2 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the substance in a suitable diluent (e.g., the mobile phase) to a known concentration, typically around 100-500 µg/mL. This solution is then filtered through a 0.45 µm filter before injection.
-
Quantification: The percentage purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times and their concentration is determined against a reference standard.
High-resolution mass spectrometry (HR-MS) is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation: A liquid chromatography system coupled with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis Procedure:
-
Sample Infusion/Injection: The prepared sample solution is introduced into the mass spectrometer.
-
Full Scan Acquisition: A full scan mass spectrum is acquired to identify the protonated molecular ion [M+H]⁺.
-
Isotopologue Distribution: The high-resolution capability of the instrument allows for the separation and detection of the different isotopologues (d₀, d₁, d₂, d₃, d₄, d₅).
-
Data Analysis: The isotopic purity is calculated from the relative abundance of the H/D isotopolog ions. The extracted ion chromatogram (EIC) for each isotopologue is integrated, and the areas are used to calculate the percentage of each species. The contribution from the natural abundance of ¹³C and other isotopes is mathematically corrected to accurately determine the deuterium enrichment.
-
¹H NMR (Proton NMR) is a powerful tool for confirming the molecular structure and verifying the location of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 15-20 mg of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). An internal standard like tetramethylsilane (TMS) is used for chemical shift referencing.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure accurate signal integration for quantitative purposes.
-
Structural Confirmation: The obtained spectrum is compared with the spectrum of an unlabeled Apremilast reference standard. The absence or significant reduction of signals at specific chemical shifts confirms the positions of deuterium incorporation.
-
Isotopic Purity Assessment: The isotopic enrichment can be estimated by comparing the integral of a residual proton signal at a deuterated position with the integral of a signal from a non-deuterated position within the molecule.
Mandatory Visualizations
Apremilast functions as a small-molecule inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, apremilast prevents the degradation of cyclic AMP (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, ultimately reducing the inflammatory response.
The quality control of this compound involves a multi-step analytical workflow to ensure its identity, purity, and isotopic integrity before its use as an internal standard.
References
Isotopic Purity of Apremilast-d5: A Technical Guide to its Significance and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopic Purity in Bioanalysis
In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1] A cornerstone of robust and reliable LC-MS based quantification is the use of stable isotope-labeled (SIL) internal standards.[2] Apremilast-d5, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor Apremilast, serves as an exemplary internal standard for pharmacokinetic and metabolism studies.[3]
This technical guide delves into the core principles of isotopic purity, its profound significance in the context of this compound, and the methodologies employed to ascertain it. Understanding these facets is crucial for ensuring the accuracy and integrity of bioanalytical data.
Understanding Isotopic Purity
Isotopic purity refers to the percentage of a compound in which the intended stable isotopes (in this case, deuterium) have replaced the corresponding atoms of the lighter isotope (hydrogen).[4] It is practically impossible to achieve 100% isotopic purity during chemical synthesis.[4] Consequently, a preparation of this compound will inevitably contain a small population of molecules with fewer than five deuterium atoms (d4, d3, etc.), as well as the unlabeled analyte (d0).
High isotopic purity is a critical attribute of a reliable deuterated internal standard. Generally, an isotopic enrichment of ≥98% is recommended for such standards. The presence of the unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can lead to an overestimation of the analyte's concentration, particularly at the lower end of the calibration curve.
Significance of High Isotopic Purity for this compound
This compound is utilized as an internal standard to correct for variability during sample preparation and analysis. Because it is chemically almost identical to Apremilast, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. The significance of high isotopic purity for this compound is multifaceted:
-
Accurate Quantification: The fundamental principle of using an internal standard is to maintain a constant ratio of the analyte to the internal standard. If the this compound standard contains a significant amount of unlabeled Apremilast, this will contribute to the analyte's signal, leading to a positive bias in the results.
-
Minimization of Cross-Contribution: In mass spectrometry, the signals for Apremilast and this compound are distinguished by their mass-to-charge ratios (m/z). Significant isotopic impurities can lead to overlapping isotopic envelopes, complicating data analysis and potentially compromising accuracy.
-
Assay Sensitivity: A high concentration of the d0 impurity can artificially raise the background signal, thereby limiting the lower limit of quantification (LLOQ) of the assay.
Quantitative Data on this compound Isotopic Purity
Commercially available this compound is generally characterized by high isotopic purity. The following table summarizes typical specifications from various suppliers.
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥98% | |
| Deuterated Forms (d1-d5) | ≥99% | |
| Purity (HPLC) | >95% | |
| Isotopic Enrichment | >95% | |
| Purity | 99.26% |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity is a critical quality control step. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
High-Resolution Mass Spectrometry (HR-MS) Method
This method allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).
Objective: To determine the isotopic distribution and purity of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or perform an LC-MS analysis. Acquire full-scan mass spectra over a mass range that encompasses the molecular ions of all expected isotopologues of Apremilast.
-
Data Analysis:
-
Identify the monoisotopic peak for each isotopologue (d0 to d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired deuterated form (d5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) is particularly useful for quantifying the amount of residual hydrogen in a highly deuterated sample.
Objective: To determine the degree of deuteration at specific sites within the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated NMR solvent (e.g., DMSO-d6). Add a known amount of an internal standard with a distinct NMR signal.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons in the deuterated positions of this compound.
-
Compare these integrals to the integral of the known internal standard.
-
Calculate the percentage of deuteration at each labeled position.
-
Visualizing Key Concepts
Apremilast Mechanism of Action
Apremilast is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP is thought to modulate the production of pro-inflammatory and anti-inflammatory mediators.
Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating inflammatory responses.
Workflow for Isotopic Purity Determination by HR-MS
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using high-resolution mass spectrometry.
Caption: A streamlined workflow for determining the isotopic purity of this compound via HR-MS.
Logical Relationship of Isotopic Purity to Bioanalytical Accuracy
This diagram outlines the logical flow of how isotopic purity directly impacts the accuracy of bioanalytical results.
Caption: The direct impact of isotopic purity on the accuracy of bioanalytical quantification.
Conclusion
The isotopic purity of this compound is not merely a technical specification but a critical determinant of bioanalytical data quality. For researchers, scientists, and drug development professionals, a thorough understanding of its significance and the methods to verify it is indispensable. By ensuring the use of high-purity this compound as an internal standard, the reliability and accuracy of pharmacokinetic and other quantitative studies of Apremilast can be confidently established, ultimately contributing to the robustness of clinical and preclinical research.
References
An In-Depth Technical Guide to Understanding the Mass Shift of Apremilast-d5 vs. Apremilast
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass shift between Apremilast and its deuterated isotopologue, Apremilast-d5. This analysis is fundamental for bioanalytical studies, particularly in pharmacokinetic and metabolic profiling where isotopically labeled internal standards are crucial for achieving accurate and precise quantification.
Introduction to Apremilast and Isotopic Labeling
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4)[1][2]. By inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), Apremilast increases intracellular cAMP levels[3][4]. This modulation helps to regulate the production of pro-inflammatory and anti-inflammatory mediators, making it an effective treatment for conditions like psoriasis and psoriatic arthritis[1].
In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. This compound is the deuterated form of Apremilast, serving this exact purpose. It is chemically identical to the parent drug but has a different mass, which allows it to be distinguished by a mass spectrometer. This guide will elucidate the principles behind this mass difference.
Chemical Structures and the Origin of the Mass Shift
The fundamental difference between Apremilast and this compound lies in the substitution of five hydrogen atoms (¹H, or protium) with five deuterium atoms (²H, or D) on the ethoxy group of the molecule.
-
Apremilast: Contains a standard ethoxy group (-O-CH₂-CH₃).
-
This compound: Contains a deuterated ethoxy group (-O-CD₂-CD₃).
Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, whereas protium contains only a proton. This additional neutron in each of the five deuterium atoms is the sole source of the mass shift.
The atomic mass of protium (¹H) is approximately 1.007825 Da, while the atomic mass of deuterium (²H) is approximately 2.014102 Da. Therefore, each substitution introduces an additional mass of approximately 1.006277 Da. For five substitutions, the theoretical mass increase is approximately 5.031 Da.
Quantitative Data Summary
The mass shift is clearly reflected in the molecular formulas and weights of the two compounds. The following table summarizes their key quantitative properties for easy comparison.
| Property | Apremilast | This compound | Data Source(s) |
| Chemical Formula | C₂₂H₂₄N₂O₇S | C₂₂H₁₉D₅N₂O₇S | , |
| Molecular Weight | ~460.50 g/mol | ~465.53 g/mol | , |
| Monoisotopic Mass | 460.1359 Da | 465.1673 Da | Calculated |
| Calculated Mass Shift | - | +5.0314 Da | Calculated |
| Observed [M+H]⁺ Ion | m/z 461.3 | m/z 466.3 | (Apremilast), Calculated (d5) |
Note: Monoisotopic mass is calculated using the mass of the most abundant isotopes of each element. The observed ion in mass spectrometry is typically the protonated molecule [M+H]⁺.
Experimental Protocol for Mass Analysis
To empirically determine the mass shift, a validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is employed. Below is a representative protocol synthesized from established methods for the quantification of Apremilast in biological matrices.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (e.g., human, rat, or dog plasma), add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase column, such as a C18 or C8 (e.g., UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start at high aqueous content (e.g., 90% A), ramp down to low aqueous content (e.g., 10% A) to elute the analytes, hold, and then return to initial conditions to re-equilibrate the column.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apremilast: Precursor ion (Q1) m/z 461.3 → Product ion (Q3) m/z 178.2.
-
This compound: Precursor ion (Q1) m/z 466.3 → Product ion (Q3) m/z 178.2 (The fragment does not contain the deuterated portion).
-
-
Source Parameters: Optimized settings for capillary voltage, source temperature, and gas flows (cone and desolvation).
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for analyzing Apremilast in a biological sample using its deuterated internal standard.
Apremilast Signaling Pathway
Apremilast exerts its therapeutic effect by modulating inflammatory responses. The diagram below outlines its mechanism of action.
Conclusion
The mass shift between Apremilast and this compound is a direct and predictable consequence of isotopic substitution, amounting to an increase of approximately 5 Daltons. This difference is easily resolved by modern mass spectrometers, allowing this compound to serve as an ideal internal standard. Its use corrects for variability during sample preparation and analysis, thereby ensuring the high accuracy and precision required for regulated bioanalytical studies in drug development. Understanding this fundamental principle is essential for researchers working on the pharmacokinetics and clinical application of Apremilast.
References
- 1. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. otezlapro.com [otezlapro.com]
- 4. What is the mechanism of Apremilast? [synapse.patsnap.com]
The Role of Apremilast-d5 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has become a significant therapeutic agent for inflammatory diseases. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as Apremilast-d5, is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure the highest accuracy and precision in pharmacokinetic (PK) studies. This technical guide provides an in-depth overview of the applications of this compound in pharmacokinetic research, detailing experimental protocols, presenting quantitative data, and visualizing key processes.
Introduction: The Significance of Stable Isotope Labeling in Pharmacokinetics
Pharmacokinetic studies are fundamental to drug development, providing critical information on a drug's behavior within a biological system. The accuracy of these studies hinges on the reliability of the bioanalytical methods used to quantify the drug in complex matrices like plasma and tissues. The gold standard for quantitative bioanalysis is LC-MS/MS, and the use of a stable isotope-labeled internal standard (SIL-IS) is a key component of a robust and reliable assay.
This compound is a deuterated analog of Apremilast, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass does not alter the physicochemical properties of the molecule, allowing it to co-elute with the unlabeled drug (analyte) during chromatography and exhibit identical ionization efficiency in the mass spectrometer. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. This co-eluting, mass-distinguishable internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the analyte.
Mechanism of Action of Apremilast
Apremilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating the inflammatory response. By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory mediators like interleukin-10 (IL-10).[1][2]
Apremilast Signaling Pathway
Quantitative Pharmacokinetic Data
The use of this compound as an internal standard has enabled the precise determination of Apremilast's pharmacokinetic parameters in various preclinical and clinical studies. The following table summarizes key pharmacokinetic data from a study in rabbits where this compound was utilized for bioanalysis.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 25.6 ± 2.1 | ng/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC0-t | 158.7 ± 15.3 | ng·h/mL |
| AUC0-inf | 165.4 ± 16.8 | ng·h/mL |
| t1/2 | 4.8 ± 0.7 | h |
| Kel | 0.14 ± 0.02 | 1/h |
| Data from a pharmacokinetic study of Apremilast in rabbits (1.5 mg/kg oral dose) using a UPLC-ESI-MS/MS method with this compound as the internal standard.[3][4][5] |
Experimental Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data. The following sections detail a generalized experimental protocol for the quantification of Apremilast in plasma using LC-MS/MS with this compound as an internal standard, based on established methodologies.
Sample Preparation
The goal of sample preparation is to extract Apremilast and this compound from the plasma matrix while removing interfering substances. A common and effective technique is protein precipitation.
-
Aliquot Plasma: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with a known concentration of this compound solution (e.g., 50 µL of 100 ng/mL this compound in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Bioanalytical Sample Preparation Workflow
LC-MS/MS Conditions
Chromatographic separation and mass spectrometric detection are optimized to achieve high sensitivity and selectivity for Apremilast and this compound.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-programmed gradient from low to high organic phase |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Apremilast: 461.1 -> 257.2this compound: 466.1 -> 262.2 |
| Collision Energy | Optimized for each transition |
Note: These are representative conditions and may require optimization for specific instrumentation and applications.
Logical Workflow of a Pharmacokinetic Study Utilizing this compound
A typical pharmacokinetic study involves several key stages, from study design to data analysis, where the use of this compound plays a critical role in ensuring data integrity.
Pharmacokinetic Study Workflow
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Apremilast in biological matrices for pharmacokinetic studies. Its identical chemical behavior and distinct mass allow for effective correction of analytical variability, leading to high-quality data that can be confidently used to characterize the ADME properties of Apremilast. The detailed methodologies and data presented in this guide underscore the critical role of stable isotope-labeled standards in modern drug development and provide a valuable resource for researchers in the field.
References
The Gold Standard: A Technical Guide on the Role of Deuterated Standards in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalytical science, achieving the highest degree of accuracy, precision, and robustness in quantitative assays is paramount. This is especially critical in drug development, where reliable data underpins crucial decisions from preclinical studies to clinical trials. The use of internal standards is a fundamental strategy to mitigate variability inherent in analytical processes. Among the various types of internal standards, deuterated standards, a class of stable isotope-labeled internal standards (SIL-IS), have emerged as the unequivocal gold standard, particularly for chromatographic techniques coupled with mass spectrometry (MS).
This in-depth technical guide explores the core principles, practical applications, and profound impact of deuterated standards in bioanalytical assays. It provides a comprehensive overview for researchers, scientists, and drug development professionals on why and how to effectively implement these powerful tools to ensure the integrity and reliability of their bioanalytical data.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle increase in mass allows the mass spectrometer to differentiate the standard from the endogenous analyte, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[2] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[2][3]
Advantages of Deuterated Standards Over a Structural Analog
The superiority of deuterated internal standards over structural analogs (compounds with a similar but not identical chemical structure) is well-documented. The key advantages are summarized below:
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Co-elution | Typically co-elutes with the analyte, ensuring it experiences the same matrix effects at the same time. | May have a different retention time, leading to differential matrix effects and inaccurate correction. |
| Matrix Effect Compensation | Effectively compensates for ion suppression or enhancement due to its identical ionization behavior to the analyte. | Ionization can be affected differently by the matrix, leading to compromised data quality. |
| Extraction Recovery | Mirrors the extraction recovery of the analyte due to nearly identical physicochemical properties. | Extraction efficiency can differ from the analyte, introducing variability. |
| Accuracy & Precision | Significantly improves assay accuracy and precision, leading to more reliable pharmacokinetic and toxicokinetic data. | Can lead to greater variability and bias in the results. |
Quantitative Performance: A Comparative Overview
Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating variability and improving data quality. The following tables summarize key performance metrics from comparative studies.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Table 2: Impact of Internal Standard Choice on Assay Performance for the Immunosuppressant Sirolimus
| Internal Standard | Inter-patient Assay Imprecision (%CV) |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |
| Desmethoxyrapamycin (DMR - Structural Analog) | 7.6% - 9.7% |
This data illustrates a significant improvement in precision when using a deuterated internal standard compared to a structural analogue.
Experimental Protocols: Incorporating Deuterated Standards
The effective use of deuterated standards requires their incorporation into a validated bioanalytical method. Below are detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT)
This is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.
Materials:
-
Plasma/serum samples (calibrators, quality controls, unknowns)
-
Deuterated internal standard working solution
-
Cold acetonitrile (ACN) or methanol containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Plasma/serum samples
-
Deuterated internal standard working solution
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of the plasma/serum sample into a clean tube.
-
Add 20 µL of the deuterated internal standard working solution.
-
Add 200 µL of buffer solution and vortex briefly.
-
Add 1 mL of the immiscible organic solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent for analysis.
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can be automated for high-throughput applications.
Materials:
-
Plasma/serum samples
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge.
-
Sample Loading: Mix 500 µL of plasma with 50 µL of deuterated internal standard, then load the mixture onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean tube.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent for analysis.
Caption: Solid-Phase Extraction Workflow.
Logical Relationships and Key Considerations
The successful implementation of deuterated standards hinges on several key principles and considerations.
Caption: Core Principles and Considerations.
-
Isotopic Purity: The deuterated standard should have high isotopic purity (ideally ≥98%) to minimize the contribution of unlabeled analyte, which can lead to an overestimation of the analyte's concentration.
-
Label Stability: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or during sample processing. Exchangeable protons (e.g., on -OH, -NH, -SH groups) should be avoided.
-
Position of Labeling: The position of the deuterium label should not affect the metabolic or fragmentation pathways of the molecule compared to the analyte.
-
Sufficient Mass Shift: A mass increase of at least 3 atomic mass units is generally recommended to avoid isotopic crosstalk between the analyte and the internal standard.
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the use of internal standards in bioanalytical method validation. The FDA's guidance for industry on bioanalytical method validation explicitly recommends the use of a stable isotope-labeled internal standard whenever possible for mass spectrometry-based assays. Adherence to these guidelines is crucial for the acceptance of bioanalytical data in regulatory submissions.
Conclusion
Deuterated internal standards are an indispensable tool in modern bioanalytical science, offering unparalleled advantages in accuracy, precision, and robustness. By effectively compensating for the inherent variability of analytical procedures, they enable researchers, scientists, and drug development professionals to generate high-quality, reliable, and defensible data. While the initial investment in synthesizing or purchasing a deuterated standard may be higher than for a structural analog, the long-term benefits in terms of data integrity, reduced assay failures, and increased confidence in critical decision-making make them a scientifically and economically sound choice. The meticulous implementation of deuterated standards within a well-validated bioanalytical method is a hallmark of excellence in quantitative analysis.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Apremilast in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Apremilast in human plasma. The method utilizes Apremilast-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, a practice widely considered the "gold standard" in quantitative bioanalysis.[1][2] The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing clean extracts and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Principle of the Method
This method leverages the high selectivity and sensitivity of tandem mass spectrometry for the precise quantification of Apremilast. Following extraction from plasma, the sample is injected into an HPLC system where Apremilast and its deuterated internal standard, this compound, are chromatographically separated from endogenous matrix components. The separated analytes then enter the mass spectrometer.
In the ion source, the molecules are ionized, typically via positive electrospray ionization (ESI). The specific precursor ions for Apremilast and this compound are selected in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and reduces background noise.[3] The concentration of Apremilast is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard. The use of a SIL-IS like this compound is critical as it co-elutes and experiences similar ionization effects and matrix interferences as the analyte, providing effective normalization and leading to more reliable and robust data.[4][5]
Materials and Reagents
-
Analytes: Apremilast (purity ≥98%), this compound (purity ≥98%)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Methyl tert-butyl ether (MTBE)
-
Reagents: Formic acid (≥98%), Ammonium acetate
-
Biological Matrix: Blank human plasma (K3EDTA)
-
Labware: 1.5 mL polypropylene tubes, volumetric flasks, pipettes, 96-well plates
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Apremilast and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C.
-
Working Solutions: Prepare serial dilutions of the Apremilast stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Apremilast working solution to prepare calibration curve (CC) standards.
-
A typical calibration curve range is 1.0 to 1000.0 ng/mL.
-
Prepare Quality Control (QC) samples in the same manner at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation (Liquid-Liquid Extraction)
-
Allow all plasma samples (standards, QCs, and unknown samples) to thaw to room temperature.
-
To a 1.5 mL polypropylene tube containing 100 µL of plasma, add 20 µL of the IS working solution (this compound, 50 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 3 minutes to ensure thorough extraction.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Apremilast | This compound (IS) |
|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (Q1) m/z | 461.5 | 466.5 |
| Product Ion (Q3) m/z | 257.1 | 257.1 |
| Dwell Time (ms) | 150 | 150 |
| Collision Energy (eV) | 26 | 26 |
| Cone Voltage (V) | 26 | 26 |
Parameters are based on typical values and may require optimization for specific instruments.
Table 2: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 10mM Ammonium Acetate Buffer (pH 4.0) |
| Mobile Phase B | 40:40 Methanol:Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~4 minutes |
| Elution | Isocratic: 20% A : 80% B |
Visualizations
Caption: Overall experimental workflow for Apremilast quantification.
Caption: Interrelationship of bioanalytical method validation parameters.
Representative Quantitative Data
The following tables present typical data obtained during method validation.
Table 3: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
|---|---|---|
| 1.0 (LLOQ) | 0.015 | 105.9 |
| 5.0 | 0.078 | 102.1 |
| 50.0 | 0.791 | 98.8 |
| 250.0 | 3.985 | 99.6 |
| 750.0 | 11.952 | 100.4 |
| 1000.0 | 15.899 | 99.4 |
| Linearity (r²) | > 0.998 |
A linear regression with a 1/x² weighting is typically used.
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Intra-day (n=6) | ||||
| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |
| LQC | 3.0 | 2.91 | 97.0 | 6.2 |
| MQC | 400.0 | 408.8 | 102.2 | 4.1 |
| HQC | 800.0 | 789.6 | 98.7 | 3.5 |
| Inter-day (n=18) | ||||
| LLOQ | 1.0 | 1.07 | 107.0 | 11.2 |
| LQC | 3.0 | 2.98 | 99.3 | 7.8 |
| MQC | 400.0 | 412.4 | 103.1 | 5.5 |
| HQC | 800.0 | 795.2 | 99.4 | 4.8 |
Acceptance criteria: Accuracy within ±15% (±20% at LLOQ) of nominal values; Precision ≤15% CV (≤20% at LLOQ).
Table 5: Stability Data Summary for Apremilast in Human Plasma (LQC & HQC)
| Stability Condition | Duration | Accuracy (%) |
|---|---|---|
| Bench-top (Room Temp) | 2 hours | 96.5 - 104.2 |
| Autosampler | 24 hours | 98.1 - 102.5 |
| Freeze-Thaw Cycles | 3 cycles | 95.8 - 103.7 |
| Long-term Storage | 28 days at -20°C | 97.2 - 105.1 |
Acceptance criteria: Mean concentration within ±15% of nominal values.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and reliable approach for the quantification of Apremilast in human plasma. The use of a deuterated internal standard, this compound, ensures the highest level of accuracy and precision. The simple liquid-liquid extraction procedure is efficient and suitable for high-throughput analysis. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays and is well-suited for supporting pharmacokinetic and clinical studies of Apremilast.
References
Application Notes and Protocols for the Quantification of Apremilast in Plasma Samples Using Apremilast-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis. Accurate quantification of Apremilast in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Apremilast-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response.[1][2] This document provides a detailed protocol for the determination of Apremilast in plasma samples using this compound as an internal standard.
Mechanism of Action of Apremilast
Apremilast works by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4][5] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This leads to a reduction in the inflammatory response associated with conditions like psoriasis and psoriatic arthritis.
Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory cytokine production.
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the quantification of Apremilast in plasma using this compound as an internal standard.
Materials and Reagents
-
Apremilast reference standard
-
This compound internal standard
-
Human plasma (K3EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Apremilast and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Apremilast stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the instrument's sensitivity.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution and vortex briefly.
-
Add 2.5 mL of a 10% solution of acetone in acetonitrile.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 5000 rpm for 20 minutes at 25°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for the extraction and analysis of Apremilast from plasma samples.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Apremilast and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Unisol C18, 4.6x100mm, 5µm or CORTECS C18, 2.7 µm, 4.6 mm X 150 mm |
| Mobile Phase | A: 10mM Ammonium Acetate Buffer (pH 4.0)B: Methanol:Acetonitrile (50:50, v/v) or Acetonitrile and water with 0.2% formic acid (90:10 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Apremilast) | m/z 461.5 → 257.1 |
| MRM Transition (this compound) | m/z 466.5 → 257.1 |
| Source Temperature | 450°C |
| Collision Gas | Argon |
Method Validation and Data Presentation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or ICH. The validation should assess linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Calibration Curve Range | Correlation coefficient (r²) ≥ 0.99 | 1.0–1000.0 ng/mL or 0.03-48.0 ng/mL |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 1.0 ng/mL or 0.03 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Intra- and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.82% to 105.85% |
| Matrix Effect | Consistent response in different plasma lots | No significant matrix effect observed |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under various conditions |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Apremilast in plasma samples. This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. Adherence to proper validation procedures is essential to ensure the quality and reliability of the generated data.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijper.org [ijper.org]
- 3. otezlapro.com [otezlapro.com]
- 4. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast Mechanism of Action and What It Can Treat [borderfreehealth.com]
Application Notes and Protocols for Apremilast Analysis Using a Deuterated Standard
These application notes provide detailed protocols for the sample preparation of Apremilast in biological matrices, specifically plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Apremilast-D5, is recommended for optimal accuracy and precision.
Introduction
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. Accurate quantification of Apremilast in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, thereby enhancing the sensitivity and reliability of the analytical method. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated for analysis.
Experimental Protocol
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Aliquoting: In a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve the desired final concentration. The mass spectrometric ions for Apremilast and this compound are typically m/z 461.5→257.1 and 466.5→257.1, respectively[1].
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample[2][3][4].
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well of a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Volume | 100 µL | [2] |
| Precipitating Agent | Acetonitrile | |
| Linearity Range | 0.1 - 100 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Mean Recovery of Apremilast | 83.2 - 87.5% | |
| Intraday Precision (%CV) | < 7.8% | |
| Interday Precision (%CV) | < 9.6% |
Workflow Diagram
Caption: Protein Precipitation Workflow for Apremilast Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Experimental Protocol
-
Sample Thawing and Aliquoting: Thaw frozen plasma samples and aliquot a specific volume (e.g., 200 µL) into a clean tube.
-
Internal Standard Spiking: Add the deuterated internal standard (this compound) working solution to the plasma sample.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the plasma sample to an appropriate level (e.g., using a buffer) to ensure Apremilast is in a neutral form, enhancing its extraction into the organic solvent.
-
Extraction: Add a specific volume of an immiscible organic solvent, such as methyl tert-butyl ether or ethyl acetate. A common ratio is 1:3 or 1:5 (sample:solvent).
-
Mixing: Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of Apremilast from the aqueous to the organic phase.
-
Centrifugation: Centrifuge the samples to achieve a clear separation of the two liquid phases.
-
Organic Layer Transfer: Carefully transfer the upper organic layer, containing Apremilast and the internal standard, to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Extraction Solvent | Methyl tert-butyl ether or Ethyl acetate | |
| Linearity Range | 5 - 1000 ng/mL (in dog plasma) | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (in dog plasma) | |
| Mean Extraction Recovery of Apremilast | 73.5 - 79.5% | |
| Intrarun Precision (%CV) | < 12.92% | |
| Interrun Precision (%CV) | < 10.64% |
Workflow Diagram
References
Quantitative Analysis of Apremilast in Biological Matrices Using Apremilast-d5 as an Internal Standard
Application Note and Protocol
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2][3] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[4][5] Accurate quantification of Apremilast in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the quantitative analysis of Apremilast in plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Apremilast-d5 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered best practice in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response.
Signaling Pathway of Apremilast
Apremilast acts by inhibiting the PDE4 enzyme, which is a key component in the inflammatory cascade. The diagram below illustrates the mechanism of action of Apremilast.
Caption: Mechanism of action of Apremilast.
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Apremilast in plasma samples.
Caption: Bioanalytical workflow for Apremilast quantification.
Experimental Protocols
Materials and Reagents
-
Apremilast reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (reagent grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma)
Stock and Working Solutions Preparation
-
Apremilast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apremilast reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Apremilast stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 50 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | CORTECS C18, 2.7 µm, 4.6 mm x 150 mm or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.0) |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Isocratic or a suitable gradient |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Apremilast | m/z 461.5 → 257.1 |
| This compound | m/z 466.5 → 257.1 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Apremilast.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.03 - 48.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Model | Linear with 1/x² weighting |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 0.2 | ≤ 7.8 | ≤ 9.6 | 95.6 - 106.4 |
| MQC | 20 | ≤ 7.8 | ≤ 9.6 | 95.6 - 106.4 |
| HQC | 80 | ≤ 7.8 | ≤ 9.6 | 95.6 - 106.4 |
| Data adapted from a study in rat plasma. |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Apremilast | LQC | > 83.2 | Not significant |
| Apremilast | MQC | > 83.2 | Not significant |
| Apremilast | HQC | > 83.2 | Not significant |
| This compound | - | ~88.5 | Not significant |
| Data adapted from a study in rat plasma. |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantitative analysis of Apremilast in biological matrices. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring in a clinical setting. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with Apremilast.
References
- 1. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijper.org [ijper.org]
Application Note: A Robust and Sensitive UPLC-ESI-MS/MS Method for the Quantification of Apremilast in Human Plasma
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] By inhibiting PDE4, apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][2][3] Accurate quantification of apremilast in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a validated UPLC-ESI-MS/MS method for the rapid and sensitive determination of apremilast in human plasma.
Signaling Pathway of Apremilast
Apremilast exerts its therapeutic effect by inhibiting PDE4, an enzyme that degrades cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), while inhibiting the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23). This modulation of cytokine production leads to a reduction in the inflammatory response characteristic of psoriatic diseases.
Caption: Apremilast signaling pathway.
Experimental Workflow
The bioanalytical method involves a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a UPLC system and quantification using a triple quadrupole mass spectrometer.
Caption: Experimental workflow for Apremilast quantification.
Protocols
Stock and Working Solution Preparation
-
Apremilast Stock Solution (1 mg/mL): Accurately weigh 10 mg of apremilast and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of either carbamazepine or clopidogrel in methanol.
-
Working Solutions: Prepare serial dilutions of the apremilast stock solution with methanol to obtain working solutions at various concentration levels. The IS working solution (e.g., 50 ng/mL) is prepared by diluting the IS stock solution with acetonitrile.
Calibration Standards and Quality Control Samples
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate apremilast working solutions.
-
A typical calibration curve range is 0.1–100 ng/mL or 2–3000 ng/mL, depending on the specific assay requirements.
-
QC samples are typically prepared at low, medium, and high concentrations (e.g., 0.2, 20, and 80 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a 1.5 mL centrifuge tube, add the internal standard.
-
Add 200 µL of acetonitrile (containing the IS if prepared that way) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 g for 10 minutes.
-
Transfer the supernatant to an autosampler vial and inject 2 µL into the UPLC-MS/MS system.
UPLC-ESI-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.40 mL/min |
| Gradient | A gradient program is typically used, for example: 20-95% B (0-0.3 min), 95% B (0.3-1.6 min), 95-20% B (1.6-1.7 min), 20% B (1.7-3.0 min). |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQD) |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MRM Transitions | Apremilast: m/z 461.3 → 257.1 or 461.3 → 178.2; Carbamazepine (IS): m/z 237.2 → 194.2; Clopidogrel (IS): m/z 322.2 → 184.1 |
Method Validation and Performance
The described method has been validated according to regulatory guidelines, demonstrating high sensitivity, selectivity, accuracy, and precision.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 100 ng/mL | |
| 2 - 3000 ng/mL | ||
| 5 - 1000 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| 2 ng/mL | ||
| 5 ng/mL | ||
| Intra-day Precision (%CV) | < 7.8% | |
| < 12.92% | ||
| < 6% | ||
| Inter-day Precision (%CV) | < 9.6% | |
| < 10.64% | ||
| < 9% | ||
| Accuracy (% Bias) | 95.6 - 106.4% | |
| 92.4 - 101.1% | ||
| Recovery | 83.2 - 87.5% | |
| 77.19 - 79.46% | ||
| 87.4 - 97.4% |
Stability
Apremilast has been shown to be stable in plasma under various conditions:
-
Short-term (Room Temperature): Stable for at least 2 hours.
-
Autosampler Stability: Stable in the processed sample for at least 24 hours.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Long-term Storage: Stable at -20°C for at least 28 days.
Conclusion
This application note provides a detailed protocol for a sensitive, selective, and robust UPLC-ESI-MS/MS method for the quantification of apremilast in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and is well-suited for pharmacokinetic and bioequivalence studies of apremilast.
References
Application Note: Determining the Optimal Concentration of Apremilast-d5 for LC-MS/MS Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] Accurate quantification of Apremilast in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[2]
The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis as it effectively compensates for variations during sample preparation, chromatography, and ionization.[3] Apremilast-d5, a deuterated analog of Apremilast, is an ideal internal standard because it co-elutes with the analyte and exhibits similar ionization behavior, thereby correcting for potential matrix effects and improving the accuracy and precision of the assay.[4][5]
This application note provides a detailed protocol for systematically determining the optimal concentration of this compound to be used as an internal standard in a bioanalytical method. The optimal concentration should yield a stable and reproducible signal across the entire calibration range without causing detector saturation or interfering with the analyte quantification.
Experimental Protocols
Materials and Reagents
-
Apremilast reference standard
-
This compound internal standard
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
Formic Acid
-
Deionized Water
-
Control (drug-free) human plasma
Instrumentation (Typical)
-
LC System: Shimadzu SCL-10A HPLC or equivalent
-
Mass Spectrometer: API 3000 mass spectrometer or equivalent triple quadrupole instrument
-
Analytical Column: CORTECS C18, 2.7 µm, 4.6 mm X 150 mm or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Apremilast: m/z 461.5 → 257.1
-
This compound: m/z 466.5 → 257.1
-
Preparation of Stock and Working Solutions
-
Apremilast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apremilast in methanol.
-
Apremilast Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 methanol:water to create calibration standards (e.g., covering a range of 1-1000 ng/mL).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
This compound Spiking Solutions: Dilute the this compound stock solution with methanol to prepare several spiking solutions at different concentrations to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL). The goal is to find a concentration that provides a response similar to the analyte at the mid-point of its calibration curve.
Internal Standard Optimization Protocol
The following three sets of samples should be prepared to evaluate IS response, matrix effects, and recovery. A mid-range concentration of Apremilast (e.g., 100 ng/mL) should be used for this experiment.
-
Set A: Neat Solution (Analyte + IS in Solvent)
-
In a clean tube, add a fixed volume of the mid-range Apremilast working solution.
-
Add a fixed volume of one of the this compound spiking solutions.
-
Vortex and inject into the LC-MS/MS system.
-
Repeat for each this compound concentration.
-
-
Set B: Post-Extraction Spike (Matrix Effect Evaluation)
-
To a 100 µL aliquot of blank plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add a fixed volume of the mid-range Apremilast working solution and a fixed volume of one of the this compound spiking solutions.
-
Vortex and inject.
-
Repeat for each this compound concentration.
-
-
Set C: Pre-Extraction Spike (Recovery Evaluation)
-
To a 100 µL aliquot of blank plasma, add a fixed volume of the mid-range Apremilast working solution and a fixed volume of one of the this compound spiking solutions.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject.
-
Repeat for each this compound concentration.
-
Caption: Experimental workflow for IS concentration optimization.
Data Presentation and Evaluation
The primary goal is to select an IS concentration that provides a consistent and reproducible peak area, is not significantly affected by the matrix, and normalizes the analyte signal effectively.
Evaluation Criteria
-
IS Peak Area Stability: The peak area of this compound should be consistent across all injections, especially within Set B and Set C. A high coefficient of variation (%CV) may indicate instability.
-
Matrix Effect (ME): The matrix effect is evaluated by comparing the IS peak area in the presence of matrix (Set B) to its area in a neat solution (Set A).
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value close to 100% indicates minimal matrix effect. Values < 100% suggest ion suppression, while values > 100% suggest ion enhancement.
-
-
Analyte/IS Peak Area Ratio: This ratio should be consistent between the neat solution (Set A) and the post-extraction spike (Set B). Significant deviation suggests the IS is not adequately compensating for matrix effects on the analyte.
Quantitative Data Summary
The data below is hypothetical and serves to illustrate the decision-making process.
| This compound Conc. (ng/mL) | IS Peak Area (Set A: Neat) | IS Peak Area (Set B: Post-Spike) | % Matrix Effect | Area Ratio (Analyte/IS) (Set A: Neat) | Area Ratio (Analyte/IS) (Set B: Post-Spike) |
| 10 | 150,500 | 125,100 | 83.1% | 1.33 | 1.60 |
| 50 | 780,200 | 755,900 | 96.9% | 0.26 | 0.27 |
| 100 | 1,650,000 | 1,615,000 | 97.9% | 0.12 | 0.12 |
| 200 | 3,400,000 | 3,150,000 | 92.6% | 0.06 | 0.07 |
| 500 | 8,500,000 | 7,130,000 | 83.9% | 0.02 | 0.03 |
Analyte (Apremilast) concentration is constant at 100 ng/mL with a hypothetical peak area of 200,000 in neat solution and 194,000 in post-spike matrix.
Discussion and Conclusion
Based on the hypothetical data presented in the table:
-
At 10 ng/mL , the IS signal is relatively low and shows significant ion suppression (83.1% ME). The Analyte/IS ratio is inconsistent between neat and post-spike samples, indicating poor normalization.
-
At 50 ng/mL and 200 ng/mL , the performance is better, but the consistency of the area ratio is highest at 100 ng/mL.
-
At 500 ng/mL , the high concentration of the IS may be starting to cause ion suppression that affects itself and the analyte, as seen by the drop in ME and diverging area ratios.
-
The 100 ng/mL concentration provides a robust and stable peak area with minimal matrix effect (97.9%). Crucially, the Analyte/IS peak area ratio is virtually identical between the neat solution and the post-extraction spike (0.12), demonstrating that this compound effectively tracks and compensates for the minor matrix effects experienced by Apremilast.
Therefore, 100 ng/mL would be selected as the optimal concentration for the internal standard in the full method validation and subsequent sample analysis. This systematic optimization is a critical step in developing a robust, accurate, and reliable bioanalytical method.
Caption: Decision logic for selecting the optimal IS concentration.
References
Application Note: Quantitative Analysis of Apremilast and Apremilast-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the quantitative analysis of Apremilast and its deuterated internal standard, Apremilast-d5, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are suitable for pharmacokinetic studies and therapeutic drug monitoring in biological matrices.
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2][3][4] Accurate and sensitive quantification of Apremilast in biological fluids is crucial for pharmacokinetic assessments and clinical monitoring. This application note outlines the key parameters for developing a robust LC-MS/MS method for Apremilast, utilizing this compound as an internal standard to ensure high accuracy and precision.
Mass Spectrometry Parameters
The successful quantification of Apremilast and its internal standard, this compound, by tandem mass spectrometry relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of these compounds.[2]
The protonated molecule [M+H]⁺ for Apremilast is observed at m/z 461.3-461.5. Common product ions for Apremilast are m/z 257.1, resulting from the loss of the N-dioxoisoindolinyl acetamide group, and m/z 178.2. For the deuterated internal standard, this compound, the precursor ion is observed at m/z 466.5, which predominantly fragments to the same product ion as the unlabeled drug, m/z 257.1.
The following table summarizes the key mass spectrometry parameters for the analysis of Apremilast and this compound.
| Parameter | Apremilast | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 461.3 / 461.5 | 466.5 |
| Product Ion (Q3) m/z | 257.1 / 178.2 | 257.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage (kV) | 3.00 - 4.00 | 3.00 - 4.00 |
| Source Temperature (°C) | 150 - 450 | 150 - 450 |
| Desolvation Temperature (°C) | 350 | 350 |
| Cone Voltage (V) | 26 | - |
| Collision Energy (eV) | 9 - 28 | - |
Note: Optimal voltages and collision energies may vary depending on the mass spectrometer used and should be optimized accordingly.
Experimental Protocol
This protocol describes a general method for the extraction and analysis of Apremilast from plasma samples.
Materials and Reagents
-
Apremilast and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (with K3EDTA as anticoagulant)
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex mix the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 column, such as an Acquity UPLC BEH C18 or CORTECS C18, is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.4 - 0.5 mL/min
-
Injection Volume: 2 - 5 µL
-
Column Temperature: 40°C
-
Run Time: A short run time of approximately 3-4 minutes is achievable with a gradient elution.
Mass Spectrometry Detection
-
Instrument: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Mode: Positive.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the quantitative analysis of Apremilast in a biological matrix.
Caption: Experimental workflow for Apremilast quantification.
Conclusion
The provided mass spectrometry parameters and experimental protocol offer a robust starting point for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Apremilast and its deuterated internal standard, this compound. This method is well-suited for applications in clinical and preclinical drug development.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of Apremilast using Apremilast-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Apremilast using its deuterated internal standard, Apremilast-d5.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Apremilast.
Question: Why am I observing high variability or poor reproducibility in my Apremilast quantification results?
Answer: High variability in results can stem from several factors throughout the analytical process. Here are some potential causes and solutions:
-
Inconsistent Sample Preparation: The efficiency of the extraction process is critical for reproducible results.
-
Potential Cause: Inconsistent vortexing times, temperature fluctuations during extraction, or imprecise volume transfers can all contribute to variability.
-
Solution: Ensure that sample preparation procedures are meticulously followed for all samples, including calibration standards and quality controls (QCs).[1] Use calibrated pipettes and maintain a consistent environment for extraction.
-
-
Matrix Effects: The presence of endogenous components in the biological matrix can interfere with the ionization of Apremilast and its internal standard, leading to ion suppression or enhancement.[2][3][4]
-
Potential Cause: Co-elution of phospholipids or other matrix components with the analyte.
-
Solution: Optimize the chromatographic conditions to separate Apremilast from interfering matrix components. Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects.
-
-
Internal Standard Issues: The internal standard is critical for correcting variability.
-
Potential Cause: Incorrect concentration of the internal standard, degradation of the IS, or using an inappropriate internal standard. While this compound is ideal, using a different molecule like clopidogrel or carbamazepine has also been reported.
-
Solution: Always use a fresh, accurately prepared solution of this compound. Ensure the concentration is appropriate for the expected analyte concentration range. The chemical and physical properties of the internal standard should be as close as possible to the analyte.
-
Question: My assay is showing a lack of sensitivity, and I'm unable to reach the desired lower limit of quantification (LLOQ). What can I do?
Answer: Improving assay sensitivity requires a systematic approach to optimizing various aspects of the method.
-
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer directly impact signal intensity.
-
Potential Cause: The cone voltage and collision energy may not be optimized for the specific transitions of Apremilast and this compound.
-
Solution: Perform a thorough optimization of the mass spectrometer parameters, including the ionization source conditions (e.g., capillary voltage, source temperature) and the collision gas pressure.
-
-
Inefficient Extraction: Poor recovery of the analyte during sample preparation will lead to lower signal intensity.
-
Potential Cause: The chosen extraction method (e.g., protein precipitation, LLE) may not be optimal for Apremilast in the specific matrix.
-
Solution: Evaluate different extraction techniques to maximize the recovery of Apremilast. For instance, liquid-liquid extraction with methyl tert-butyl ether has been shown to be effective.
-
-
Ion Suppression: As mentioned previously, matrix effects can significantly reduce the analyte signal.
-
Potential Cause: Co-eluting matrix components are competing with Apremilast for ionization.
-
Solution: Improve chromatographic separation to move the Apremilast peak away from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Question: I am observing unexpected peaks or interferences in my chromatograms. How can I identify and eliminate them?
Answer: The presence of interfering peaks can compromise the accuracy of your results.
-
Carryover: Analyte from a high concentration sample may carry over to subsequent injections.
-
Potential Cause: Inadequate washing of the autosampler needle and injection port.
-
Solution: Optimize the autosampler wash sequence, using a strong solvent to effectively remove any residual analyte.
-
-
Matrix Interferences: Endogenous components of the biological matrix can sometimes produce a signal at the same mass transition as the analyte or internal standard.
-
Potential Cause: Insufficient selectivity of the analytical method.
-
Solution: Ensure that the chromatographic method provides adequate separation of the analyte from any interfering peaks. Analysis of blank matrix from multiple sources can help identify and troubleshoot this issue.
-
-
Metabolites: Apremilast is metabolized in the body, and some metabolites may have similar structures and chromatographic behavior.
-
Potential Cause: The analytical method may not be specific enough to differentiate between Apremilast and its metabolites.
-
Solution: Develop a highly selective LC-MS/MS method with specific precursor-to-product ion transitions for Apremilast to ensure that you are only quantifying the parent drug.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the quantification of Apremilast?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Apremilast. Its primary role is to compensate for variations in the analytical process, particularly those caused by matrix effects and variability in sample preparation and injection volume. Since this compound is chemically identical to Apremilast but has a different mass, it behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, even in the presence of factors that may affect the absolute signal intensity.
Q2: What are "matrix effects" and how do they impact the analysis of Apremilast?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and reproducibility of the quantification. In the context of Apremilast analysis in biological matrices like plasma, endogenous components such as phospholipids can co-elute with the analyte and cause significant ion suppression. The use of an appropriate internal standard like this compound helps to mitigate the impact of these matrix effects.
Q3: What are the common sample preparation techniques for the analysis of Apremilast in biological matrices?
A3: The most commonly employed sample preparation techniques for Apremilast in biological fluids are:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent, such as methyl tert-butyl ether. LLE often provides a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up method that can effectively remove interfering matrix components, leading to reduced matrix effects.
Q4: What are the typical chromatographic conditions for the analysis of Apremilast by LC-MS/MS?
A4: Several LC-MS/MS methods have been developed for Apremilast quantification. Typical conditions include:
-
Column: A C18 or C8 reversed-phase column is commonly used for chromatographic separation.
-
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate. Gradient elution is often employed to achieve optimal separation.
-
Flow Rate: Flow rates are typically in the range of 0.4 to 1.0 mL/min.
Q5: How should plasma samples containing Apremilast be stored to ensure stability?
A5: The stability of Apremilast in plasma is a critical consideration for accurate quantification. Studies have shown that Apremilast is stable in plasma under various conditions:
-
Long-term storage: Samples can be stored at -20°C for extended periods (e.g., 80 days).
-
Freeze-thaw cycles: Apremilast has been found to be stable through multiple freeze-thaw cycles.
-
Autosampler stability: Samples are generally stable in the autosampler at refrigerated temperatures (e.g., 4°C) for at least 12 hours.
It is always recommended to perform stability studies under your specific laboratory conditions as part of the method validation process to ensure the integrity of your samples.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated bioanalytical methods for Apremilast.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Goski & Venkatesh | Human Plasma | 1.0–1000.0 | Not Specified |
| Unnamed | Beagle Dog Plasma & Urine | 5–1000 | 5 |
| Unnamed | Beagle Dog Plasma | 2–3000 | Not Specified |
| Unnamed | Rat Plasma | 0.1–100 | 0.1 |
| Unnamed | Rabbit Plasma | 0.03-48.0 | Not Specified |
Table 2: Precision and Accuracy
| Method Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Goski & Venkatesh | QC Samples | ≤ 15 | ≤ 15 | 95.82 - 105.85 |
| Unnamed | QC Samples (Plasma) | < 12.92 | < 10.64 | Not Specified |
| Unnamed | QC Samples (Urine) | < 11.84 | < 10.20 | Not Specified |
| Unnamed | QC Samples | < 6 | < 9 | 92.4 - 101.1 |
| Unnamed | QC Samples | < 9.6 | < 9.6 | Not Specified |
Table 3: Recovery
| Method Reference | Concentration (ng/mL) | Mean Recovery (%) |
| Unnamed | 5, 50, 1000 | 87.4 - 97.4 |
| Unnamed | 0.2, 20, 80 | 83.2 - 87.5 |
| Unnamed | 100, 500, 1600 (Plasma) | 77.19 - 79.46 |
| Unnamed | 100, 500, 1600 (Urine) | 73.50 - 75.21 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Apremilast from Plasma
This protocol is based on methodologies described in the literature.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) of Apremilast from Plasma
This protocol is a generalized procedure based on common practices.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 15,000 g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Apremilast quantification.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Principle of matrix effect correction with this compound.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor peak shape for Apremilast-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak shape for Apremilast-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
Poor peak shape in the LC-MS analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. Below are common causes and solutions in a question-and-answer format.
Question 1: Why is my this compound peak tailing?
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[1] This is a common issue that can compromise the accuracy of integration and quantification.[2]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Common Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | This compound, like many pharmaceutical compounds, can interact with residual acidic silanol groups on silica-based columns, causing tailing.[1][3] • Lower Mobile Phase pH: Use a mobile phase with a pH of around 4.0 to protonate the silanol groups and minimize interaction.[4] • Add Buffer: Use an MS-compatible buffer like 10-20 mM ammonium formate or ammonium acetate to increase ionic strength and compete for active sites. • Use a Modern Column: Employ a column with high-purity, end-capped silica or a hybrid particle technology to reduce the number of available silanol groups. |
| Column Overload | Injecting too high a concentration or volume of the analyte can saturate the stationary phase. • Reduce Sample Load: Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject. If peak shape improves with dilution, the original sample was overloaded. |
| Column Contamination/Deterioration | Accumulation of matrix components can create active sites that cause tailing. A partially blocked inlet frit can also distort peak shape. • Use a Guard Column: Protect the analytical column from strongly retained matrix components. • Flush the Column: If a guard column is not in use or the problem persists, flush the analytical column with a strong solvent. • Backflush the Frit: Reverse the column (if permitted by the manufacturer) and flush to waste to dislodge particulates from the inlet frit. |
| Extra-Column Volume | Excessive volume from long tubing or improper connections between the injector, column, and detector can cause peak broadening and tailing. • Minimize Tubing: Use the shortest possible length of tubing with a small internal diameter (e.g., 0.005 inches) to connect components. • Ensure Proper Fittings: Check that all fittings are correctly seated and tightened to avoid dead volume. |
Question 2: Why is my this compound peak fronting?
Peak fronting is an asymmetry where the front half of the peak is broader than the latter half.
Common Causes and Solutions for Peak Fronting
| Potential Cause | Recommended Solution(s) |
| Strong Sample Solvent | If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content in reversed-phase) than the initial mobile phase, the analyte band will spread down the column before the gradient starts, leading to fronting. • Match Solvents: Whenever possible, dissolve the sample in the initial mobile phase. • Solvent Dilution: If a stronger solvent is needed for solubility, dilute the sample with the aqueous component of the mobile phase before injection. |
| Poor Sample Solubility | Apremilast is known to be practically insoluble in water. If it is not fully dissolved in the sample solvent, it can lead to distorted peak shapes. • Ensure Complete Dissolution: Confirm that the analyte is fully dissolved in the injection solvent. A small change in solvent composition may be required. |
| Column Overload | Severe mass overload can also manifest as peak fronting. • Reduce Injection Volume/Concentration: As with peak tailing, inject a diluted sample to see if the peak shape improves. |
| Column Collapse | Operating a column outside its recommended pH or temperature range can damage the stationary phase bed, leading to peak distortion. • Verify Method Conditions: Ensure the mobile phase pH and column temperature are within the manufacturer's specified range for the column in use. |
Question 3: Why is my this compound peak splitting or broadening?
Peak splitting appears as two or more apexes in a single peak, while broadening is a general widening of the peak beyond what is expected.
Troubleshooting Workflow for Peak Splitting/Broadening
Caption: Troubleshooting workflow for peak splitting and broadening.
Common Causes and Solutions for Peak Splitting/Broadening
| Potential Cause | Recommended Solution(s) |
| Contaminated or Damaged Column | A void at the head of the column or severe contamination can cause the sample band to split as it enters the stationary phase. • Flush the Column: Use a strong solvent to wash the column. • Replace Guard/Analytical Column: If flushing does not help, the guard column or the analytical column itself may be compromised and should be replaced. |
| Strong Sample Solvent Mismatch | A significant mismatch between the sample solvent and the mobile phase can cause peak splitting. • Match Sample Solvent: Dissolve the sample in the initial mobile phase composition. |
| Co-elution | An interfering compound may be co-eluting with this compound. • Optimize Method: Adjust the gradient slope to be shallower to increase separation. Trying a column with a different selectivity may also resolve the issue. |
Experimental Protocols
Protocol 1: Column Flushing for Reversed-Phase Columns
This protocol is intended to remove strongly retained contaminants from a C18 column.
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Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to prevent contaminants from entering the source.
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Initial Wash: Flush the column with your mobile phase without any buffer salts (e.g., Water/Acetonitrile) for 20 column volumes.
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Water Wash: Flush with 100% HPLC-grade water for 20 column volumes to remove any remaining salts.
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Organic Wash: Flush with a strong, miscible organic solvent like isopropanol or acetonitrile for 30-40 column volumes.
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Re-equilibration: Flush with the initial mobile phase conditions (including buffer) for at least 20 column volumes or until the baseline is stable before reconnecting to the detector.
Protocol 2: Sample Solvent Dilution Test
This protocol helps determine if a strong sample solvent or high concentration is the cause of poor peak shape.
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Prepare Dilutions: Prepare a series of dilutions of your sample, such as 1:2, 1:5, and 1:10, using the initial mobile phase composition as the diluent.
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Inject Sequentially: Inject the original sample followed by each dilution.
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Analyze Peak Shape: Compare the peak shape of this compound across the different concentrations. A significant improvement in symmetry with dilution points to either column overload or a strong solvent effect as the root cause.
Frequently Asked Questions (FAQs)
Q1: What are typical LC-MS conditions for this compound analysis?
Based on published methods, a robust starting point for Apremilast and this compound analysis is as follows.
| Parameter | Recommended Condition |
| Column | CORTECS C18, 2.7 µm, 4.6 x 150 mm (or equivalent modern C18) |
| Mobile Phase | A: 10mM Ammonium Acetate Buffer (pH 4.0) B: Methanol:Acetonitrile (50:50, v/v) |
| Composition | Isocratic mixture of A:B (20:80) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| MS Detection | ESI Positive Mode |
| MRM Transition | This compound: m/z 466.5 → 257.1 Apremilast: m/z 461.5 → 257.1 |
Q2: Does the deuteration in this compound affect its chromatographic behavior?
Generally, deuterium substitution has a minimal effect on the retention time and chromatographic behavior compared to the non-deuterated analog. Apremilast and this compound are expected to co-elute or have very similar retention times under typical reversed-phase conditions. Significant peak shape differences between the analyte and its deuterated internal standard are more likely due to concentration differences (overload) or a unique interference co-eluting with one of the compounds.
Q3: How often should I replace my guard column and analytical column?
This is highly dependent on sample cleanliness and the number of injections. For relatively clean samples, a guard column may last for 100-200 injections, while an analytical column might last for 1500-2000 injections. It is crucial to monitor system suitability parameters like peak shape and retention time to determine when replacement is necessary. It is good practice to replace the guard column at the same time as the analytical column to prevent contamination of the new column.
Q4: Can my LC system hardware cause poor peak shape?
Absolutely. Issues such as improper connections, excessive tubing length (extra-column volume), or a scratched injector valve rotor can all contribute to peak broadening and tailing. If you suspect a hardware issue, inject a well-characterized standard compound known to give a good peak shape. If it also exhibits poor peak shape, the problem is likely with the system rather than the specific method for this compound.
References
Troubleshooting low recovery of Apremilast-d5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Apremilast-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of an internal standard like this compound?
Low recovery of an internal standard (IS) is a common issue in bioanalysis that can compromise the accuracy and precision of quantitative data.[1] The primary role of the IS is to compensate for the loss of the analyte during the entire analytical workflow.[1] Key causes for low recovery fall into three categories: issues with the extraction procedure, chemical instability of the standard, and analytical interferences such as matrix effects. Procedural issues can include suboptimal pH, incorrect solvent choice in Liquid-Liquid Extraction (LLE), or improper column conditioning in Solid-Phase Extraction (SPE).[2][3]
Q2: How can I systematically determine at which step this compound is being lost during my extraction?
A systematic approach is crucial to pinpoint the source of analyte loss.[1] For methods like SPE or LLE, this involves collecting and analyzing every fraction of the extraction process.
Recommended Fraction Analysis Protocol:
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Spike: Add a known amount of this compound to a blank matrix sample.
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Extract: Process the sample using your standard procedure (e.g., SPE, LLE).
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Collect Fractions: Separately collect all aqueous and organic layers, as well as all fractions from an SPE cartridge (flow-through, wash, and final eluate).
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Analyze: Quantify the amount of this compound in each collected fraction, alongside an un-spiked standard of the same concentration. This will reveal exactly where the internal standard is being lost.
Below is a logical workflow to diagnose the issue.
Q3: Could the stability of this compound in my samples be the cause of low recovery?
While Apremilast is generally stable, degradation can occur under certain conditions. The stability of Apremilast has been demonstrated in biological matrices at room temperature and under refrigerated conditions for up to 48 and 36 hours, respectively, and for up to 120 days when stored at -70°C. However, deuterated standards can sometimes undergo deuterium-hydrogen exchange, particularly at non-neutral pH or elevated temperatures, which would lead to a loss of the deuterated signal.
Stability Test Protocol:
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Spike this compound into the blank biological matrix.
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Divide the sample into aliquots and expose them to different pH (e.g., 4, 7, 9) and temperature (room temperature, 37°C) conditions for various durations (e.g., 0, 4, 24 hours).
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Quench the reaction at each time point by protein precipitation with ice-cold acetonitrile and store at -20°C.
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Analyze all samples and compare the this compound signal to the time-zero samples. A significant decrease indicates instability under those conditions.
Q4: How can I distinguish between true low recovery and matrix effects?
Matrix effects, such as ion suppression or enhancement, can alter the signal intensity of the analyte in the mass spectrometer, mimicking low recovery.
Experiment to Evaluate Matrix Effects:
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Prepare three sets of samples:
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Set A: this compound in a neat (pure) solvent.
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Set B: Blank matrix is extracted first, and then the extract is spiked with this compound.
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Set C: this compound is spiked into the blank matrix before extraction.
-
-
Analyze and Compare:
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Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
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Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
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A matrix effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%). If recovery is low but the matrix effect is near 100%, the issue lies with the extraction procedure itself.
Troubleshooting by Extraction Technique
Guide 1: Protein Precipitation (PPT)
Protein precipitation is a common and rapid method for sample cleanup. However, low recovery can occur due to co-precipitation of the analyte with the proteins.
FAQ: My this compound recovery is consistently low after protein precipitation. What are the common causes and solutions?
Low recovery in PPT often points to issues with precipitation efficiency or the internal standard becoming trapped with the precipitated proteins.
| Potential Cause | Description | Recommended Solution(s) |
| Incomplete Protein Precipitation | The solvent and volume used are not sufficient to precipitate all proteins, leaving some in the supernatant that can interfere with analysis. | Optimize the type (acetonitrile, methanol, acetone) and volume of the organic solvent. A common starting ratio is 3:1 (solvent:plasma). |
| Analyte Co-precipitation | This compound has an affinity for the precipitated proteins and is physically removed from the solution when the pellet is discarded. This can be influenced by pH and solvent choice. | Adjust the pH of the sample or precipitation solvent. Experiment with different organic solvents, as solubility is pH-dependent. |
| Insufficient Mixing | Inadequate vortexing fails to create a fine, homogenous protein suspension, leading to the internal standard being trapped in larger protein clumps. | Ensure thorough and consistent vortexing immediately after adding the precipitation solvent. |
| Suboptimal Temperature | Precipitation at room temperature may not be as effective as at colder temperatures. | Perform the precipitation step on ice or in a refrigerated centrifuge. Lower temperatures decrease protein solubility, leading to more complete precipitation. |
Experimental Protocol: Optimized Protein Precipitation
This protocol is adapted from a validated method for Apremilast analysis.
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Pipette 100 µL of the plasma sample into a microcentrifuge tube.
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Add 100 µL of the this compound internal standard working solution (e.g., 200 pg/mL) and briefly vortex.
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Add 2.5 mL of the precipitation solvent (10% acetone in acetonitrile).
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Vortex vigorously for 10 minutes to ensure complete protein denaturation and precipitation.
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Centrifuge the mixture at 5000 rpm for 20 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Guide 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). Efficiency is highly dependent on the physicochemical properties of the analyte and the chosen solvent system.
FAQ: I am experiencing low or variable recovery of this compound with LLE. Which factors should I investigate?
Inconsistent LLE recovery often relates to suboptimal pH control, poor solvent choice, or incomplete phase separation.
| Parameter | Influence on Recovery | Optimization Strategy |
| pH of Aqueous Phase | The charge state of an ionizable analyte dramatically affects its solubility. For efficient extraction into an organic solvent, the analyte should be in its neutral, un-ionized form. | Adjust the sample pH to be at least 2 pH units away from the analyte's pKa to ensure it is neutral. For acidic compounds, lower the pH; for basic compounds, raise the pH. |
| Choice of Organic Solvent | The solvent's polarity must be matched to the analyte for optimal partitioning. The principle of "like dissolves like" applies. Apremilast is a relatively non-polar molecule. | Select a water-immiscible organic solvent that matches the polarity of Apremilast. Good starting choices include methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane. |
| Solvent-to-Sample Ratio | A larger volume of organic solvent relative to the aqueous sample can drive the equilibrium towards the organic phase, increasing extraction efficiency. | Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often considered a good starting point for optimization. |
| "Salting Out" Effect | Adding a high concentration of salt (e.g., NaCl) to the aqueous phase increases its polarity and reduces the solubility of organic analytes, pushing them into the organic layer. | Add salt (e.g., 3-5 M sodium sulphate) to the aqueous sample before adding the organic solvent to improve the recovery of more polar analytes. |
| Mixing/Shaking | Vigorous and sufficient mixing is required to maximize the surface area between the two phases and allow for efficient partitioning of the analyte. | Vortex or shake samples for a sufficient time (e.g., 5-15 minutes). Be cautious of emulsion formation with certain matrices and solvents. |
Guide 3: Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and concentration, but it involves multiple steps where analyte loss can occur.
FAQ: My this compound recovery is poor in my SPE protocol. How do I identify and fix the problem?
A systematic investigation of each step—conditioning, loading, washing, and eluting—is necessary. The following decision tree provides a structured approach to troubleshooting.
SPE Troubleshooting Summary
| Step | Potential Problem | Cause | Solution |
| Conditioning & Equilibration | Sorbent bed is not properly activated. | Failure to wet the sorbent leads to inconsistent interaction with the analyte. | Condition with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix (e.g., water or buffer). |
| Sample Loading | Analyte does not bind to the sorbent. | The sample solvent is too strong and elutes the analyte. The flow rate is too high for proper interaction. | Dilute the sample in a weaker solvent. Decrease the sample loading flow rate to allow for sufficient interaction time. |
| Washing | Analyte is lost during the wash step. | The wash solvent is too strong and is eluting the target analyte along with interferences. | Decrease the organic strength of the wash solvent or change to a more selective solvent. |
| Elution | Analyte is not recovered from the sorbent. | The elution solvent is too weak to disrupt the analyte-sorbent interaction. The volume is insufficient. | Increase the strength of the elution solvent (e.g., higher organic content, pH modification). Increase the volume of the elution solvent and consider a "soak" step where the solvent sits in the sorbent bed for several minutes. |
Experimental Protocol: General Reversed-Phase SPE
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Condition: Pass 1 column volume of methanol through the cartridge.
-
Equilibrate: Pass 1 column volume of deionized water or buffer (at the appropriate pH to ensure the analyte is neutral). Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample at a slow, consistent flow rate (e.g., 1 mL/min).
-
Wash: Pass 1 column volume of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Elute: Elute this compound with a strong solvent (e.g., acetonitrile or methanol). Collect the eluate for analysis.
References
Technical Support Center: Apremilast & Apremilast-d5 MS/MS Optimization
Welcome to the technical support center for optimizing MS/MS transitions for Apremilast and its deuterated internal standard, Apremilast-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common precursor and product ions for Apremilast?
A1: The protonated molecule [M+H]⁺ is consistently used as the precursor ion (Q1) for Apremilast, typically observed at m/z 461.0, 461.3, or 461.5.[1][2][3] Several product ions (Q3) have been reported, with the most common being m/z 257.1, 178.2, and 177.9.[1][2] The selection of the product ion can depend on the specific instrumentation and optimization parameters.
Q2: What are the recommended MS/MS transitions for this compound?
A2: For the deuterated internal standard, this compound, the precursor ion (Q1) is typically m/z 466.5. A commonly used product ion (Q3) is m/z 257.1.
Q3: I am observing a low signal intensity for my Apremilast peak. What are the possible causes and solutions?
A3: Low signal intensity can arise from several factors:
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Suboptimal MS/MS transition: Ensure you are using the most abundant and stable product ion. It is recommended to perform a product ion scan of Apremilast to identify the most intense fragment.
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Inefficient ionization: Check the composition of your mobile phase. The use of additives like formic acid or ammonium acetate can improve the ionization efficiency in positive electrospray ionization (ESI) mode. Also, optimize source parameters such as capillary voltage, source temperature, and gas flows.
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Poor fragmentation: The collision energy (CE) is a critical parameter. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal. Perform a collision energy optimization experiment for your specific instrument.
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Matrix effects: Components from your sample matrix (e.g., plasma, urine) can suppress the ionization of Apremilast. To mitigate this, consider improving your sample preparation method (e.g., using a more effective extraction technique like liquid-liquid extraction or solid-phase extraction) or employing chromatographic separation that effectively resolves Apremilast from interfering matrix components.
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Instrumental issues: Ensure your mass spectrometer is properly calibrated and maintained.
Q4: I am experiencing high background noise in my chromatogram. How can I reduce it?
A4: High background noise can be attributed to:
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Contaminated mobile phase or LC system: Use high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.
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Matrix interferences: As mentioned in the previous point, enhance your sample cleanup procedure to remove as many interfering substances as possible.
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Electronic noise: Ensure proper grounding of the instrument and check for any sources of electronic interference in the laboratory.
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Inappropriate MS parameters: Optimize source parameters to minimize the ionization of background components.
Q5: My retention time for Apremilast is shifting between injections. What should I do?
A5: Retention time shifts are typically related to the liquid chromatography system:
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Column equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.
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Mobile phase composition: Inconsistencies in the mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Column temperature: Maintain a stable column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
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Column degradation: Over time, the stationary phase of the column can degrade. If the problem persists, consider replacing the column.
Experimental Protocols & Data
Optimized MS/MS Transitions
The following tables summarize the reported MS/MS transitions and associated parameters for Apremilast and this compound from various studies. These values can serve as a starting point for your method development.
Table 1: Apremilast MS/MS Transitions
| Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) | Cone Voltage (V) | Reference(s) |
| 461.0 | 177.9 | Not specified | Not specified | |
| 461.3 | 257.1 | Not specified | Not specified | |
| 461.3 | 178.2 | Not specified | Not specified | |
| 461.16 | 178.08 | 28 | 26 | |
| 461.5 | 257.1 | Not specified | Not specified | |
| 461.3 | 178.0 | Optimized | Optimized | |
| 461.3 | 257.2 | Optimized | Optimized |
Table 2: this compound MS/MS Transitions
| Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) | Cone Voltage (V) | Reference(s) |
| 466.5 | 257.1 | Not specified | Not specified |
General LC-MS/MS Method Development Protocol
-
Standard Preparation: Prepare stock solutions of Apremilast and this compound in a suitable organic solvent like methanol or acetonitrile.
-
Tuning and Optimization:
-
Infuse a standard solution of Apremilast directly into the mass spectrometer to determine the precursor ion (Q1) in a full scan mode.
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Perform a product ion scan on the precursor ion to identify the most abundant and stable product ions (Q3).
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For each selected MRM transition, optimize the collision energy (CE) and other compound-specific parameters (e.g., cone voltage, declustering potential) to maximize the signal intensity.
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Repeat the optimization process for this compound.
-
-
Chromatographic Separation:
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Develop a reversed-phase liquid chromatography method. C18 columns are commonly used.
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The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with an additive like formic acid or ammonium acetate to improve peak shape and ionization.
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Optimize the gradient elution program to achieve good separation of Apremilast from matrix components and ensure a reasonable run time.
-
-
Sample Preparation:
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For biological samples like plasma, a sample preparation step is crucial to remove proteins and other interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
-
Method Validation:
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Validate the developed method according to relevant guidelines (e.g., FDA, ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability.
-
Visualizations
Apremilast Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pattern of Apremilast in the mass spectrometer.
Caption: Proposed fragmentation pathway of Apremilast.
Experimental Workflow for MS/MS Optimization
This diagram outlines the typical workflow for optimizing MS/MS parameters for a new analyte.
Caption: Workflow for MS/MS method optimization.
References
Technical Support Center: Analysis of Apremilast with a Deuterated Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a deuterated internal standard (IS) for the quantification of Apremilast by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Apremilast?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Apremilast, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to a decreased signal intensity, underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of the analytical method.[3] Electrospray ionization (ESI), a common ionization technique used in LC-MS, is particularly susceptible to ion suppression.[4][5]
Q2: How does a deuterated internal standard (IS) help in managing ion suppression?
A deuterated internal standard, such as Apremilast-D5, is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium atoms. Ideally, a deuterated IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity due to ion suppression can be normalized, allowing for accurate quantification.
Q3: Can I still have problems with ion suppression even when using a deuterated IS?
Yes, challenges can still arise. A key issue is "differential ion suppression," which occurs when the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between Apremilast and its deuterated IS. This separation can be caused by the "deuterium isotope effect," where the deuterium atoms can slightly alter the physicochemical properties and retention time of the molecule. If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and IS will be affected to different extents, leading to inaccurate results.
Troubleshooting Guide
Issue 1: Poor peak shape and/or inconsistent retention times for Apremilast and its deuterated IS.
-
Possible Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
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Verify Mobile Phase Composition: Ensure the correct preparation and pH of the mobile phase. For Apremilast analysis, mobile phases often consist of acetonitrile and water with additives like formic acid or ammonium acetate.
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Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
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Column Wash: Implement a robust column wash step after each run to remove strongly retained matrix components.
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Guard Column: Use a guard column to protect the analytical column from contaminants.
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Column Replacement: If the peak shape does not improve, the analytical column may need to be replaced.
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Issue 2: The signal for the deuterated IS is inconsistent or decreasing throughout the analytical run.
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Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.
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Troubleshooting Steps:
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Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.
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Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.
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Improve Sample Preparation: Enhance the sample cleanup procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized.
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Issue 3: Inaccurate or imprecise results despite using a deuterated IS.
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Possible Cause: Differential ion suppression due to chromatographic separation of Apremilast and the deuterated IS.
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Troubleshooting Steps:
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Assess Co-elution: Overlay the chromatograms of Apremilast and the deuterated IS to confirm they co-elute perfectly. Even a slight separation can lead to errors if it falls within a region of significant ion suppression.
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Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve better co-elution.
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Evaluate Matrix Effects: Quantify the extent of ion suppression for both Apremilast and the deuterated IS individually.
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Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Apremilast and the deuterated IS in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with Apremilast and the deuterated IS at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the blank biological matrix with Apremilast and the deuterated IS before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
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Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
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A matrix effect value of 100% indicates no ion suppression or enhancement. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.
Protocol 2: Post-Column Infusion Experiment
This experiment helps to identify regions of ion suppression in the chromatogram.
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Setup:
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Infuse a standard solution of Apremilast and its deuterated IS at a constant flow rate directly into the mass spectrometer's ion source, post-column.
-
Simultaneously, inject an extracted blank matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the signal of Apremilast and the deuterated IS.
-
Dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.
-
Data Presentation
Table 1: Representative Recovery and Matrix Effect Data for Apremilast Analysis in Plasma
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Apremilast | 100 | 77.19 ± 4.82 | 91.73 |
| 500 | 79.23 ± 3.91 | 105.18 | |
| 1600 | 79.46 ± 3.26 | 98.54 | |
| IS (Clopidogrel)* | - | 69.57 ± 3.37 | 91.89 - 102.04 |
*Note: This data is from a study using Clopidogrel as the IS, but illustrates the type of data generated.
Table 2: LC-MS/MS Parameters for Apremilast and Deuterated IS (this compound)
| Parameter | Apremilast | This compound | Reference |
| Precursor Ion (m/z) | 461.5 | 466.5 | |
| Product Ion (m/z) | 257.1 | 257.1 | |
| Ionization Mode | Positive ESI | Positive ESI |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to assess and improve the stability of Apremilast-d5 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the stability of Apremilast-d5 in solution. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual guides to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Forced degradation studies on Apremilast have shown significant degradation under acidic, alkaline, and oxidative conditions.[1][2][3] Thermal and photolytic stress can also contribute to its degradation.[2][3]
Q2: What are the known degradation pathways for Apremilast?
A2: The primary degradation pathway for Apremilast involves the hydrolysis of the amide bonds within the isoindole-1,3-dione ring structure, particularly under alkaline conditions. This leads to the formation of isomeric degradation products. Acid hydrolysis and oxidation also lead to the formation of distinct degradation products.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at low temperatures. Recommendations suggest storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles. For short-term storage (up to 2 days), refrigeration at approximately 5°C is recommended over room temperature.
Q4: How can I improve the stability of this compound in my experimental solutions?
A4: To enhance the stability of this compound in solution, consider the following:
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pH Control: Adjusting the pH of the solution to a range of 5-6 can significantly improve stability, particularly by minimizing alkali-catalyzed degradation.
-
Container Choice: Using polypropylene HPLC vials instead of glass vials can prevent the leaching of cations (like sodium and potassium) that can raise the pH of the solution and induce degradation.
-
Temperature Control: Maintain solutions at controlled, cool temperatures (e.g., 5°C) when not in immediate use.
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Light Protection: Protect solutions from light, as photolytic degradation has been observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Verify the pH of your solution; adjust to pH 5-6 if necessary.2. Confirm that the solution was protected from light and stored at the recommended temperature.3. If using glass vials, switch to polypropylene vials to avoid pH changes due to ion leaching.4. Perform a forced degradation study to identify potential degradation products. |
| Loss of this compound concentration over time | Instability under experimental conditions. | 1. Re-evaluate your solvent system and storage conditions.2. Shorten the time between solution preparation and analysis.3. Consider using a co-solvent or excipient that is known to improve the stability of similar compounds, though specific data for this compound may require further investigation. |
| Inconsistent results between experimental replicates | Variable degradation rates. | 1. Ensure uniform storage and handling of all samples.2. Check for and control any variations in temperature, light exposure, and pH between replicates. |
Quantitative Data Summary
The following table summarizes the percentage of Apremilast degradation observed under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 15 min at RT | Significant Degradation | |
| 0.1 M HCl | - | 21% | ||
| 0.1 M HCl | - | 8.2% | ||
| Alkaline Hydrolysis | 0.1 M NaOH | 15 min at RT | Significant Degradation | |
| - | - | 6.5% | ||
| 0.1 M NaOH | - | 13.3% | ||
| Oxidative Degradation | 15% v/v H₂O₂ | 15 min at RT | - | |
| - | - | 25.7% | ||
| Hydrogen Peroxide | - | 12.5% | ||
| Thermal Degradation | 105°C | 5 days | - | |
| 80°C | 26 hours | 14.5% | ||
| Photolytic Degradation | 1.2 million lux hours | - | - | |
| - | - | 3.9% | ||
| - | 4 hours | 10.7% |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Purified water
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 15 minutes).
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 15 minutes).
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of a specified concentration of H₂O₂ (e.g., 15% v/v).
-
Keep the solution at room temperature for a specified period (e.g., 15 minutes).
-
Dilute to a final concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 5 days).
-
Alternatively, expose a solution of this compound to a high temperature (e.g., 80°C) for a set time (e.g., 26 hours).
-
After the stress period, allow the sample to cool, dissolve/dilute it with the mobile phase to a final concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples to a final concentration with the mobile phase and analyze.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all its degradation products.
Visualizations
Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory mediators.
Caption: Workflow for assessing the stability of this compound using forced degradation studies.
References
Impact of isotopic cross-contribution between Apremilast and Apremilast-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Apremilast-d5 as an internal standard in the bioanalysis of Apremilast. A key focus is addressing the potential for isotopic cross-contribution between the analyte and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern when using this compound as an internal standard for Apremilast?
A1: Isotopic cross-contribution in liquid chromatography-mass spectrometry (LC-MS/MS) refers to the interference where the signal from the deuterated internal standard (this compound) contributes to the signal of the non-labeled analyte (Apremilast), or vice-versa. This is a concern because it can lead to inaccurate quantification of Apremilast, particularly at low concentrations. The primary reasons for this include:
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Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of non-deuterated Apremilast (d0). This impurity will be detected in the Apremilast channel, leading to an overestimation of the analyte concentration, especially at the Lower Limit of Quantification (LLOQ).
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Natural Isotope Abundance of the Analyte: At high concentrations, the natural abundance of heavy isotopes (e.g., ¹³C) in Apremilast can result in a signal in the mass channel of this compound.
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Shared Fragment Ions: If Apremilast and this compound produce a common product ion during fragmentation in the mass spectrometer, there is a potential for signal overlap. Published methods often use the transition m/z 461.5 → 257.1 for Apremilast and m/z 466.5 → 257.1 for this compound, indicating a shared product ion.[1]
Q2: What are the regulatory acceptance criteria for isotopic cross-contribution?
A2: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, have established acceptance criteria for the cross-contribution between an analyte and its stable isotope-labeled internal standard.[2][3][4][5] Key criteria include:
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The contribution of the internal standard (IS) to the analyte signal should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
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The contribution of the analyte to the internal standard signal should be ≤ 5% of the internal standard response.
Q3: How can I experimentally assess the isotopic cross-contribution between Apremilast and this compound?
A3: A systematic experimental approach is required to quantify the bidirectional cross-contribution. This involves analyzing specific samples and monitoring the respective mass transitions. A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide.
Q4: My this compound internal standard appears to have a slight retention time shift compared to Apremilast. Is this a problem?
A4: Yes, a retention time shift, even a minor one, can be problematic. This phenomenon, known as the "deuterium isotope effect," can cause the analyte and internal standard to elute at slightly different times from the LC column. If this occurs in a region of the chromatogram where matrix effects (ion suppression or enhancement) are present, the analyte and internal standard will be affected differently, compromising the accuracy of the results. It is crucial to optimize chromatographic conditions to ensure co-elution.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to isotopic cross-contribution in the bioanalysis of Apremilast using this compound.
| Observed Issue | Potential Root Cause | Troubleshooting Steps & Solutions |
| Non-linear calibration curve, especially at the lower concentration range (LLOQ). | Contribution of unlabeled Apremilast (d0) from the this compound internal standard. | 1. Verify Internal Standard Purity: Analyze a high-concentration solution of the this compound internal standard alone and monitor the mass transition for Apremilast. This will reveal the presence of any d0 impurity. 2. Source a Higher Purity Internal Standard: If the d0 impurity is significant, obtain a new batch of this compound with a higher isotopic purity from a reputable supplier. 3. Mathematical Correction: If a higher purity standard is not available, a mathematical correction can be applied to the calibration curve to account for the contribution from the internal standard. However, this approach should be used with caution and be well-documented. |
| Inaccurate quantification at high Apremilast concentrations. | Contribution from the natural isotopic abundance of Apremilast to the this compound signal. | 1. Assess Analyte-to-IS Contribution: Analyze a sample containing the highest concentration of Apremilast (Upper Limit of Quantification, ULOQ) without the internal standard and monitor the mass transition for this compound. 2. Increase Mass Difference of IS: If the contribution is significant, consider synthesizing or sourcing an internal standard with a higher degree of deuteration (e.g., Apremilast-d7) to increase the mass difference between the analyte and the IS. |
| General inaccuracy and imprecision in results. | Interference due to the use of a shared product ion (m/z 257.1). | 1. Investigate Alternative Product Ions: Apremilast has several other product ions, including m/z 205, 178, 163, and 150. Evaluate these alternative transitions to find a more specific product ion for Apremilast that is not shared with this compound. This may require re-optimization of the mass spectrometer parameters. 2. Improve Chromatographic Separation: Enhance the chromatographic method to ensure baseline separation of Apremilast from any potential isobaric interferences. |
Quantitative Data Summary
The following tables provide an example of how to present the results of an isotopic cross-contribution assessment. The values presented are hypothetical but representative of a typical validation experiment.
Table 1: Assessment of this compound Contribution to Apremilast Signal
| Sample | Apremilast MRM (m/z 461.5 → 257.1) Peak Area | LLOQ MRM (m/z 461.5 → 257.1) Peak Area | % Contribution to LLOQ | Acceptance Criteria |
| Blank Matrix | Not Detected | - | - | - |
| Blank Matrix + this compound | 150 | 5,000 | 3.0% | ≤ 20% |
Table 2: Assessment of Apremilast Contribution to this compound Signal
| Sample | This compound MRM (m/z 466.5 → 257.1) Peak Area | IS Response MRM (m/z 466.5 → 257.1) Peak Area | % Contribution to IS Response | Acceptance Criteria |
| Blank Matrix | Not Detected | - | - | - |
| ULOQ Sample (without IS) | 8,000 | 200,000 | 4.0% | ≤ 5% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
Objective: To experimentally determine the extent of bidirectional isotopic cross-contribution between Apremilast and this compound.
Methodology:
-
Preparation of Samples:
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Blank Sample: A sample of the biological matrix (e.g., plasma) without Apremilast or this compound.
-
Zero Sample: A blank matrix sample spiked with this compound at the working concentration.
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LLOQ Sample: A blank matrix sample spiked with Apremilast at the Lower Limit of Quantification and this compound at the working concentration.
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ULOQ Sample (without IS): A blank matrix sample spiked with Apremilast at the Upper Limit of Quantification, without the addition of this compound.
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IS Working Solution: A solution of this compound at the working concentration.
-
-
LC-MS/MS Analysis:
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Analyze the prepared samples using the validated LC-MS/MS method.
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Monitor the mass transitions for both Apremilast (e.g., m/z 461.5 → 257.1) and this compound (e.g., m/z 466.5 → 257.1).
-
-
Data Analysis:
-
Contribution of IS to Analyte Signal:
-
In the chromatogram of the Zero Sample, measure the peak area in the Apremilast mass transition channel.
-
In the chromatogram of the LLOQ Sample, measure the peak area in the Apremilast mass transition channel.
-
Calculate the percentage contribution: (% Contribution) = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100.
-
-
Contribution of Analyte to IS Signal:
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In the chromatogram of the ULOQ Sample (without IS), measure the peak area in the this compound mass transition channel.
-
In the chromatogram of the Zero Sample, measure the peak area in the this compound mass transition channel (this represents the typical IS response).
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Calculate the percentage contribution: (% Contribution) = (Peak Area in ULOQ without IS / Peak Area in Zero Sample) * 100.
-
-
Visualizations
Caption: Experimental workflow for assessing isotopic cross-contribution.
Caption: Troubleshooting workflow for isotopic cross-contribution issues.
References
Technical Support Center: Best Practices for Storing and Handling Apremilast-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Apremilast-d5. Adherence to these best practices is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes degradation and protects the compound from moisture and atmospheric oxygen.[1][2]
Q2: How should I store this compound for short-term use?
For short-term storage, refrigeration at 2-8°C is generally sufficient.[2] Ensure the container is well-sealed to prevent moisture absorption.
Q3: Are there any specific precautions to take when opening a container of this compound that has been stored at low temperatures?
Yes, it is critical to allow the container to equilibrate to room temperature before opening.[1] This prevents condensation from forming inside the vial, which can introduce moisture and lead to hydrolysis or isotopic dilution through hydrogen-deuterium (H-D) exchange.[1]
Q4: What type of container is best for storing this compound?
This compound should be stored in light-protecting containers, such as amber vials, to prevent degradation from light exposure. For solutions, single-use ampoules are ideal to minimize contamination and exposure to the atmosphere. If using multi-use vials, they should have tight-fitting septa to allow for withdrawal of the compound with a syringe under an inert atmosphere.
Q5: In which solvents should I dissolve this compound?
This compound is soluble in acetonitrile and methanol. When preparing solutions for use in mass spectrometry, it is advisable to use anhydrous, deuterated solvents to minimize the risk of H-D exchange.
Q6: How should I handle this compound in the laboratory?
Handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Lower than expected m/z) | Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture. | - Store the compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) in a desiccator.- When preparing solutions, use anhydrous, deuterated solvents.- Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze H/D exchange. |
| Degradation of the Compound (Appearance of unexpected peaks in LC-MS) | - Hydrolysis: Exposure to acidic or basic conditions.- Oxidation: Reaction with oxidizing agents.- Photolysis: Exposure to light, especially UV radiation. | - Maintain neutral pH conditions where possible.- Store in light-protecting amber vials.- Avoid exposure to strong oxidizing agents. |
| Poor Signal Intensity in Mass Spectrometry | Ion Suppression: Co-eluting matrix components interfering with ionization. | - Optimize the chromatographic method to better separate this compound from interfering matrix components.- Dilute the sample to reduce the concentration of matrix components.- Consider switching the ionization source (e.g., from ESI to APCI), as APCI can be less susceptible to matrix effects for some compounds. |
| Chromatographic Separation of Apremilast and this compound | Deuterium Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in retention times. | - Adjust the column temperature to alter selectivity and improve co-elution.- Experiment with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Atmosphere | Light Protection | Container |
| Long-Term (Solid) | -20°C | Inert (Argon or Nitrogen) | Required (Amber vial) | Tightly sealed vial |
| Short-Term (Solid) | 2-8°C | Dry | Required (Amber vial) | Tightly sealed vial |
| Working Solution | -20°C or -80°C | Inert | Required (Amber vial) | Tightly sealed vial with septum |
Table 2: Stability of Apremilast under Forced Degradation Conditions *
| Condition | Degradation (%) |
| Acidic | 21 |
| Alkaline | 6.5 |
| Oxidative | 25.7 |
| Photolysis | 3.9 |
*Data is for non-deuterated Apremilast and serves as an indicator of potential degradation pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for LC-MS/MS Internal Standard
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound solid in a clean, dry microcentrifuge tube.
-
Dissolution: Dissolve the solid in an appropriate volume of anhydrous, deuterated solvent (e.g., methanol-d4 or acetonitrile-d3) to achieve the desired stock concentration (e.g., 1 mg/mL).
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Vortexing and Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate for a few minutes.
-
Storage: Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C. When not in use, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Protocol 2: Sample Preparation for Pharmacokinetic Analysis using this compound as an Internal Standard
This protocol is adapted from a study quantifying Apremilast in rabbit plasma.
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Plasma Collection: Collect plasma samples and store them at -70°C until analysis.
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Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
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Internal Standard Spiking: Add 100 µL of the this compound working solution (e.g., 200 pg/mL in methanol) to the plasma sample.
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Protein Precipitation: Add 2.5 mL of a 10% acetone in acetonitrile solution to precipitate proteins.
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Mixing and Centrifugation: Vortex the mixture for 10 minutes, then centrifuge at 5000 rpm for 20 minutes at 25°C.
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Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
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Evaporation: Evaporate the organic layer to dryness at 40°C using a turbo evaporator.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
References
Technical Support Center: Liquid-Liquid Extraction of Apremilast and its Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liquid-liquid extraction (LLE) of Apremilast and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the liquid-liquid extraction of Apremilast?
A1: The primary challenges in the LLE of Apremilast stem from its low aqueous solubility and the potential for significant matrix effects from biological samples.[1][2] These factors can lead to low and variable recovery, poor reproducibility, and inaccurate quantification. Additionally, emulsion formation during the extraction process is a common issue that can complicate phase separation.[3]
Q2: Which organic solvents are recommended for the LLE of Apremilast?
A2: Methyl tert-butyl ether (MTBE) is a frequently used and effective organic solvent for the extraction of Apremilast from biological matrices such as plasma. Other solvents that may be considered depending on the specific analytical requirements include ethyl acetate. The choice of solvent is critical for achieving good recovery and minimizing the co-extraction of interfering substances.
Q3: What internal standards are suitable for the analysis of Apremilast?
A3: Several internal standards (IS) have been successfully used for the quantification of Apremilast. The selection of an appropriate IS is crucial for correcting for variability during sample preparation and analysis. Commonly used internal standards include:
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Clopidogrel
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Carbamazepine
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Losartan
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Apremilast-D5 (deuterated Apremilast)
An ideal internal standard should have similar physicochemical properties to Apremilast and should not interfere with the analyte peak during chromatographic analysis.
Q4: How does the pH of the aqueous sample affect the extraction efficiency of Apremilast?
A4: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. While Apremilast is not strongly acidic or basic, adjusting the pH of the sample can help to suppress the ionization of interfering matrix components, thereby improving the cleanliness of the extract. The optimal pH should be determined empirically during method development to maximize the recovery of Apremilast and its internal standard while minimizing matrix effects.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery of Apremilast | 1. Poor Solubility of Apremilast: Apremilast's low aqueous solubility can lead to incomplete partitioning into the organic phase. 2. Suboptimal Organic Solvent: The chosen organic solvent may not have the ideal polarity to efficiently extract Apremilast. 3. Incorrect pH: The pH of the aqueous phase may not be optimal for the extraction. 4. Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete extraction. | 1. Optimize Solvent Volume: Increase the volume of the organic extraction solvent. 2. Solvent Selection: Test alternative extraction solvents like ethyl acetate or a mixture of solvents. 3. pH Adjustment: Experiment with adjusting the sample pH to enhance partitioning. 4. Mixing Optimization: Ensure vigorous and consistent mixing for a sufficient duration (e.g., 5-10 minutes). |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-extraction of Endogenous Components: Phospholipids and other matrix components can co-elute with Apremilast and interfere with ionization in the mass spectrometer. 2. Inadequate Sample Cleanup: The LLE protocol may not be sufficient to remove all interfering substances. | 1. Optimize Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate Apremilast from co-eluting matrix components. 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound can help compensate for matrix effects. 3. Back-Extraction: Incorporate a back-extraction step into a different aqueous phase at a different pH to further clean up the sample. |
| Emulsion Formation | 1. High Concentration of Lipids or Proteins: Biological samples with high lipid or protein content are prone to forming emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Gentle Mixing: Use gentle inversion or rocking instead of vigorous shaking. 2. Centrifugation: Centrifuge the sample at high speed to break the emulsion. 3. Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its polarity and help break the emulsion. 4. Change of Solvent: Try a different organic solvent that is less prone to emulsion formation. |
| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of sample, internal standard, or solvents. 2. Variable Extraction Time or Temperature: Inconsistent extraction conditions can lead to variable recovery. 3. Phase Separation Issues: Incomplete separation of the aqueous and organic layers. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 2. Standardize Protocol: Strictly adhere to the defined extraction time, mixing speed, and temperature for all samples. 3. Complete Phase Separation: Allow sufficient time for the layers to separate completely. If necessary, centrifuge to achieve a clean separation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Apremilast from Human Plasma
This protocol is a general guideline and should be optimized for specific laboratory conditions and analytical instrumentation.
Materials:
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Human plasma samples
-
Apremilast and Internal Standard (e.g., Clopidogrel) stock solutions
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 500 µL of MTBE to the plasma sample.
-
-
Extraction:
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Reported Recovery of Apremilast and Internal Standards using LLE
| Analyte | Internal Standard | Extraction Solvent | Biological Matrix | Average Recovery (%) |
| Apremilast | Not Specified | Methyl tert-butyl ether | Plasma | >83.2 |
| Apremilast | Clopidogrel | Methyl tert-butyl ether | Plasma | 77.2 - 79.5 |
| Apremilast | Carbamazepine | Acetonitrile (Protein Precipitation) | Plasma | 83.2 - 87.5 |
Note: Recovery can vary based on the specific protocol, matrix, and concentration.
Visualizations
Caption: Workflow for the liquid-liquid extraction of Apremilast.
Caption: Troubleshooting decision tree for low recovery in Apremilast LLE.
References
- 1. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Apremilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis and plaque psoriasis. The primary focus is on the validation of a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Apremilast-d5 as a stable isotope-labeled internal standard. Furthermore, a comparative analysis with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented to highlight the performance differences between these two common analytical techniques in a bioanalytical setting.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and precision of analytical methods used to quantify drugs and their metabolites in biological matrices such as plasma, serum, or urine. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for this process to ensure the integrity of data submitted for new drug applications. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for variability and leading to more accurate and precise results.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method Using this compound
The LC-MS/MS method stands as the preferred technique for the bioanalysis of Apremilast due to its high sensitivity, selectivity, and robustness. The use of this compound as an internal standard further enhances the method's reliability.
Experimental Protocol: LC-MS/MS
This protocol synthesizes common practices from various validated methods for the quantification of Apremilast in human or animal plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a precise and stable gradient flow.
-
Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used for efficient separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: Maintained at approximately 40°C to ensure reproducible chromatography.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for Apremilast and this compound.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity, including parameters like capillary voltage, source temperature, and gas flows.
Comparison with High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While LC-MS/MS is the benchmark for bioanalysis, HPLC-UV offers a more accessible and cost-effective alternative. However, this often comes at the cost of sensitivity and selectivity.
Experimental Protocol: HPLC-UV
This protocol is based on a validated method for the determination of Apremilast in rat plasma.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of rat plasma, add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and a buffer (e.g., 0.1 M ammonium acetate, pH 5.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The following tables summarize the key performance characteristics of the two methods based on published validation data.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Apremilast
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 1.0 - 1000.0 ng/mL[2] | 50 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 50 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Selectivity | High (mass-based detection) | Lower (potential for interference) |
| Sensitivity | High | Moderate |
| Internal Standard | This compound (Isotope-labeled) | Not always used in published methods |
Table 2: Summary of Quantitative Validation Data from a Representative LC-MS/MS Study [2]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.03 | 103.0 | 5.8 |
| LQC | 3.0 | 2.95 | 98.3 | 4.2 |
| MQC | 500.0 | 512.5 | 102.5 | 3.5 |
| HQC | 800.0 | 789.6 | 98.7 | 2.9 |
Table 3: Summary of Quantitative Validation Data from a Representative HPLC-UV Study
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 50 | 48.9 | 97.8 | 4.5 |
| LQC | 100 | 102.3 | 102.3 | 3.8 |
| MQC | 500 | 491.7 | 98.3 | 2.9 |
| HQC | 800 | 810.4 | 101.3 | 2.1 |
Visualizing the Workflow and Validation Parameters
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.
Caption: Experimental workflow for the bioanalysis of Apremilast using LC-MS/MS.
Caption: Logical relationships of key bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method using this compound as an internal standard is unequivocally the superior choice for the bioanalytical quantification of Apremilast. Its high sensitivity, with an LLOQ of 1.0 ng/mL, allows for accurate measurement of low concentrations of the drug, which is crucial for pharmacokinetic studies. The inherent selectivity of mass spectrometry minimizes the risk of interference from endogenous plasma components, leading to more reliable data.
In contrast, the HPLC-UV method, while simpler and more accessible, has a significantly higher LLOQ (50 ng/mL), making it less suitable for studies requiring the measurement of low drug concentrations. The lower selectivity also poses a greater risk of inaccurate results due to co-eluting interferences.
For researchers and drug development professionals, the choice of method should be dictated by the specific requirements of the study. For regulated bioanalysis supporting pharmacokinetic and clinical studies, the LC-MS/MS method with a stable isotope-labeled internal standard is the industry standard and the recommended approach for generating high-quality, defensible data. The HPLC-UV method may be considered for preliminary or non-regulated studies where the expected concentrations are high and the matrix is relatively simple.
References
The Superiority of Apremilast-d5 as an Internal Standard in Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative bioanalysis of Apremilast, the choice of internal standard is a critical decision. This guide provides an objective comparison of the deuterated internal standard, Apremilast-d5, with non-deuterated alternatives, supported by experimental data from published studies. The evidence underscores the enhanced performance of this compound in mitigating analytical variability, particularly matrix effects, inherent in complex biological samples.
Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1][2]
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance.[1] This approach, known as isotope dilution mass spectrometry, is widely considered the gold standard in quantitative bioanalysis. The near-identical chemical and physical properties of a SIL-IS to the analyte ensure it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The following tables summarize the quantitative performance of Apremilast analysis using either the deuterated internal standard this compound or a non-deuterated structural analogue, carbamazepine, from published studies.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result |
| Linearity Range | 0.03 - 48.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Mean % Accuracy | 97.78% to 102.11% |
| Intra-batch %CV | 0.04% to 2.27% |
| Inter-batch %CV | 3.75% to 4.17% |
| Mean % Recovery (Apremilast) | 97.14% to 101.27% |
| Mean % Recovery (this compound) | 99.25% |
Table 2: Method Validation Parameters with Carbamazepine as Internal Standard
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | 0.9914 |
| Accuracy | 95.6% to 106.4% |
| Intraday Precision (%CV) | ≤ 7.8% |
| Interday Precision (%CV) | ≤ 9.6% |
| Mean Recovery (Apremilast) | 83.2% to 87.5% |
| Mean Recovery (Carbamazepine) | 88.5% |
The data clearly demonstrates that the method utilizing this compound as the internal standard exhibits a higher correlation coefficient, better accuracy, and superior precision (lower %CV) compared to the method using carbamazepine. The recovery of Apremilast was also more consistent and complete when this compound was used. This highlights the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.
Experimental Protocols
The following are detailed methodologies for key experiments in the bioanalysis of Apremilast.
Method 1: UPLC-MS/MS Analysis of Apremilast in Rabbit Plasma with this compound Internal Standard
-
Sample Preparation: Protein precipitation was used to extract Apremilast and this compound from rabbit plasma.
-
Chromatographic Separation: A CORTECS C18 column (2.7 µm, 4.6 mm x 150 mm) was used with a mobile phase of 10mM Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile (20:40:40 v/v/v). The total run time was four minutes.
-
Mass Spectrometry: Detection was performed on a triple quadrupole tandem mass spectrometer in multiple reaction-monitoring (MRM) mode. The mass transitions were m/z 461.5 → 257.1 for Apremilast and m/z 466.5 → 257.1 for this compound.
Method 2: UPLC-MS/MS Analysis of Apremilast in Rat Plasma with Carbamazepine Internal Standard
-
Sample Preparation: A simple one-step deproteinization procedure was performed by adding 0.2 mL of acetonitrile to 0.1 mL of plasma sample.
-
Chromatographic Separation: An Acquity UPLC BEH C18 column was used with a mobile phase consisting of acetonitrile and 0.1% formic acid in water with gradient elution. The total run time was 3.0 minutes.
-
Mass Spectrometry: Detection was carried out on a triple quadrupole tandem mass spectrometer in MRM mode. The mass transitions were m/z 461.3 → 257.1 for Apremilast and m/z 237.2 → 194.2 for carbamazepine.
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of Apremilast and a typical experimental workflow for its analysis.
Caption: Simplified signaling pathway of Apremilast action.
Caption: Experimental workflow for Apremilast analysis.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While non-deuterated standards can provide acceptable performance if thoroughly validated, the available data for Apremilast analysis strongly supports the superiority of its deuterated counterpart, this compound. Its ability to more effectively compensate for matrix effects and other sources of analytical variability leads to improved accuracy, precision, and overall data reliability. For researchers, scientists, and drug development professionals seeking the highest quality data in Apremilast quantification, this compound is the recommended internal standard.
References
Cross-validation of an analytical method for Apremilast with a deuterated standard
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of therapeutic agents like Apremilast. This guide provides a detailed comparison of two distinct high-performance liquid chromatography (HPLC) methods for the analysis of Apremilast in biological matrices: a UPLC-MS/MS method employing a deuterated internal standard and a conventional RP-HPLC-UV method.
This comparison aims to highlight the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. The use of a deuterated internal standard is often considered the gold standard in quantitative bioanalysis by mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. This guide will objectively present the data to validate this assertion.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of the two analytical methods for Apremilast.
Table 1: Method Performance Characteristics
| Parameter | UPLC-MS/MS with Deuterated Standard (Apremilast-D5) | RP-HPLC-UV without Deuterated Standard |
| Linearity Range | 0.03 - 48.0 ng/mL | Not explicitly stated, but calibration curve concentrations suggest a range suitable for pharmacokinetic studies. |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.030 ng/mL | Not explicitly stated |
| Mean % Recovery (Apremilast) | 99.44% | Not explicitly stated |
| Mean % Recovery (Internal Standard) | 99.25% (this compound) | Not applicable |
Table 2: Precision and Accuracy Data
| Parameter | UPLC-MS/MS with Deuterated Standard (this compound) | RP-HPLC-UV without Deuterated Standard |
| Intra-day Precision (%CV) | 0.04 - 2.27% | Not explicitly stated |
| Inter-day Precision (%CV) | 3.75 - 4.17% | Not explicitly stated |
| Intra-day Accuracy (%) | 99.14 - 102.93% | Not explicitly stated |
| Inter-day Accuracy (%) | 98.07 - 100.07% | Not explicitly stated |
Experimental Protocols
UPLC-MS/MS Method with Deuterated Internal Standard (this compound)
This method, developed for the quantification of Apremilast in rabbit plasma, utilizes a deuterated internal standard to ensure high accuracy and precision.[1][2]
Sample Preparation:
-
To 100 µL of plasma, 100 µL of the internal standard (this compound, 200.00 pg/mL) is added.
-
Protein precipitation is performed by adding 2.5 mL of 10% acetone in acetonitrile and vortexing for 10 minutes.
-
The sample is centrifuged at 5000 rpm for 20 minutes.
-
The supernatant is separated and evaporated to dryness at 40°C.
-
The residue is reconstituted in 200 µL of the mobile phase for injection.
Chromatographic Conditions:
-
System: UPLC-ESI-MS/MS
-
Column: CORTECS C18 (2.7 µm, 4.6 mm x 150 mm)
-
Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.0) : Methanol : Acetonitrile (20:40:40 v/v/v)
-
Flow Rate: 0.5 mL/min
-
Run Time: 4 minutes
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Mass Transitions:
-
Apremilast: m/z 461.5 → 257.1
-
This compound: m/z 466.5 → 257.1
-
RP-HPLC-UV Method
This method was developed for the estimation of Apremilast in rat plasma for bioequivalence and pharmacokinetic studies.
Chromatographic Conditions:
-
System: RP-HPLC with UV detection
-
Column: C18 (25 cm x 4.6 mm, 5 µm ID)
-
Mobile Phase: 1% TAE buffer (pH 3.5) : Methanol (15:85 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
-
Run Time: 7.4 minutes for Apremilast
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for the UPLC-MS/MS method and the logical process of cross-validating the two analytical methods.
Caption: Experimental workflow for the UPLC-MS/MS analysis of Apremilast.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
A Comparative Guide to Apremilast Bioanalysis: Evaluating an LC-MS/MS Assay Using Apremilast-d5
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing Apremilast-d5 as an internal standard against other validated methods for the determination of Apremilast in biological matrices. The presented data underscores the linearity, accuracy, and precision of these methodologies, offering a comprehensive resource for selecting an appropriate bioanalytical approach.
Performance Characteristics of Apremilast Assays
The selection of a bioanalytical method is a critical decision in preclinical and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS assays due to its ability to compensate for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the results.
Below is a summary of the performance characteristics of a UPLC-ESI-MS/MS method using this compound and a comparison with other reported LC-MS/MS and UPLC-MS/MS methods that utilize different internal standards.
| Parameter | UPLC-ESI-MS/MS with this compound | UPLC-MS/MS with Carbamazepine IS [1][2] | LC-MS/MS with Clopidogrel IS [3] | UPLC-MS/MS with Losartan IS [4][5] |
| Linearity Range | 0.03-48.0 ng/mL | 0.1-100 ng/mL | 5-2,000 ng/mL (in plasma) | 1-1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | 0.9914 | 0.9971 (in plasma) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.030 ng/mL | 0.1 ng/mL | 5 ng/mL | 1 ng/mL |
| Accuracy | Not explicitly stated in percentages | 97.3% at LLOQ | Not explicitly stated in percentages | Not explicitly stated |
| Precision (Intra-day) | Not explicitly stated in %RSD | < 9.6% | < 12.92% CV (in plasma) | Not explicitly stated |
| Precision (Inter-day) | Not explicitly stated in %RSD | < 9.6% | < 10.64% CV (in plasma) | Not explicitly stated |
| Recovery | High (not quantified) | 83.2-87.5% | 77.19-79.46% (in plasma) | Not explicitly stated |
Experimental Protocols
Apremilast Assay using UPLC-ESI-MS/MS with this compound Internal Standard
This method is optimized for the quantification of Apremilast in rabbit plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 100 µL of this compound internal standard (IS) solution (200.00 pg/mL).
-
Add 2.5 mL of 10% acetone in acetonitrile for protein precipitation.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 5000 rpm for 20 minutes at 25°C to separate the precipitated proteins.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C using a turbo evaporator.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject into the UPLC-ESI-MS/MS system.
2. Chromatographic Conditions:
-
System: QSight® Triple Quad UPLC-ESI-MS/MS system (Perkin Elmer).
-
Column: CORTECS C18, 2.7 µm, 4.6 mm X 150 mm.
-
Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.0): Methanol: Acetonitrile (20:40:40%, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Analysis Time: 4 minutes.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Mass Transitions (m/z):
-
Apremilast: 461.5 → 257.1
-
This compound: 466.5 → 257.1
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the methodologies and the mechanism of action of Apremilast, the following diagrams are provided.
Apremilast exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
References
- 1. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. akjournals.com [akjournals.com]
- 4. Preparation of sustained release apremilast-loaded PLGA nanoparticles: in vitro characterization and in vivo pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
Assessing the Stability of Apremilast in Plasma: A Comparative Guide Utilizing Apremilast-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for assessing the stability of Apremilast in plasma, with a focus on the use of its deuterated stable isotope-labeled internal standard, Apremilast-d5. The inclusion of a stable isotope-labeled internal standard is a critical component in quantitative bioanalysis, offering a reliable means to control for variability during sample preparation and analysis. This document summarizes key experimental data, details methodologies from published studies, and presents visual workflows to aid in the development and validation of robust bioanalytical assays for Apremilast.
Data Summary: Bioanalytical Methods for Apremilast Quantification
The following table summarizes the experimental conditions from various studies that have developed and validated methods for the quantification of Apremilast in plasma. These methods provide the foundation for conducting stability assessments.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard (IS) | This compound[1][2] | Carbamazepine[3][4] | Clopidogrel[5] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| Chromatography | UPLC/HPLC with C18 or C8 column | UPLC with BEH C18 column | HPLC with C8 column |
| Mobile Phase | Acetonitrile and water with 0.2% formic acid (90:10 v/v) | Acetonitrile–0.1% formic acid in water (gradient) | Methanol and 0.1% formic acid (gradient) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| MRM Transition (Apremilast) | m/z 461.5 → 257.1 | m/z 461.3 → 257.1 | m/z 461.3 → 178.2 |
| MRM Transition (IS) | m/z 466.5 → 257.1 (this compound) | m/z 237.2 → 194.2 (Carbamazepine) | m/z 322.2 → 184.1 (Clopidogrel) |
| Linearity Range | 1.0–1000.0 ng/mL | 0.1–100 ng/mL | 5–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL | 5 ng/mL |
The Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the assay.
Experimental Protocols for Stability Assessment
The stability of Apremilast in plasma is a critical parameter to evaluate during method validation to ensure the integrity of samples from collection to analysis. The following are detailed methodologies for key stability experiments.
Freeze-Thaw Stability
-
Objective: To assess the stability of Apremilast in plasma after repeated freezing and thawing cycles.
-
Protocol:
-
Prepare replicate quality control (QC) samples at low and high concentrations in plasma.
-
Freeze the samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analyze the samples using a validated LC-MS/MS method.
-
Compare the mean concentration of the stability samples to that of freshly prepared QC samples. The deviation should be within ±15%.
-
Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of Apremilast in plasma at room temperature for a duration representative of sample handling and processing time.
-
Protocol:
-
Prepare replicate QC samples at low and high concentrations in plasma.
-
Keep the samples at room temperature (e.g., 25°C) for a specified period (e.g., 4-24 hours).
-
Analyze the samples using a validated LC-MS/MS method.
-
Compare the mean concentration of the stability samples to that of freshly prepared QC samples. The deviation should be within ±15%.
-
Long-Term Stability
-
Objective: To determine the stability of Apremilast in plasma under long-term storage conditions.
-
Protocol:
-
Prepare a set of QC samples at low and high concentrations in plasma.
-
Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).
-
At each time point, retrieve a subset of the stored samples.
-
Analyze the samples using a validated LC-MS/MS method.
-
Compare the mean concentration of the stability samples to that of freshly prepared QC samples. The deviation should be within ±15%.
-
Stock Solution Stability
-
Objective: To assess the stability of Apremilast and this compound stock solutions under storage conditions.
-
Protocol:
-
Prepare stock solutions of Apremilast and this compound in an appropriate solvent (e.g., methanol).
-
Store the stock solutions at a specified temperature (e.g., 2-8°C or -20°C).
-
After a defined period, prepare fresh dilutions from the stored stock solutions and analyze them.
-
Compare the response of the stored stock solutions to freshly prepared stock solutions. The percentage change should be minimal, typically less than 5%.
-
Stability Data Summary
The following table summarizes typical stability results for Apremilast in human plasma from a validated LC-MS/MS method.
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Freeze-Thaw (3 cycles) | Low QC | - | 95.82 - 105.85 | ≤ 15 |
| High QC | - | 95.82 - 105.85 | ≤ 15 | |
| Short-Term (Bench-Top) | Low QC | - | 95.82 - 105.85 | ≤ 15 |
| High QC | - | 95.82 - 105.85 | ≤ 15 | |
| Long-Term Storage | Low QC | - | 95.82 - 105.85 | ≤ 15 |
| High QC | - | 95.82 - 105.85 | ≤ 15 | |
| Autosampler Stability | Low QC | - | 95.82 - 105.85 | ≤ 15 |
| High QC | - | 95.82 - 105.85 | ≤ 15 |
Note: Specific numerical values for mean measured concentrations were not provided in the source material, but the accuracy and precision were reported to be within acceptable limits.
Visualizing the Workflow and Signaling Pathway
Apremilast Bioanalytical Workflow
Caption: Workflow for the bioanalysis of Apremilast in plasma using a deuterated internal standard.
Apremilast Mechanism of Action
References
A Comparative Guide to Inter-Laboratory Quantification of Apremilast
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Apremilast Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for Apremilast quantification as reported in various studies. This allows for a cross-method comparison of key validation parameters.
| Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | Bulk and Tablets | 2.50 - 7.50 | 0.9999 | 98 - 102 | < 2 | - | - | [2] |
| UV-Spectrophotometry | Bulk and Tablets | 2 - 10 | 0.999 | - | < 2 (Intraday & Interday) | - | - | [3] |
| RP-HPLC | Bulk and Tablets | 5 - 30 | 0.995 | - | - | 0.519 | 1.572 | [4] |
| RP-HPLC | Bulk and Tablets | 2 - 10 | 0.9989 | 99.18 - 101.61 | - | 0.003 | 0.001 | |
| HPLC | Microemulsion | 1.25 - 200 | 0.999 | - | - | - | - | |
| UPLC-MS/MS | Rat Plasma | 0.0001 - 0.1 | - | 95.6 - 106.4 | < 7.8 (Intraday), < 9.6 (Interday) | - | - | |
| HPLC-MS/MS | Beagle Dog Plasma & Urine | 0.005 - 1 | - | - | < 12.92 (Intraday), < 10.64 (Interday) | - | 0.005 | |
| UPLC-MS/MS | Rabbit Plasma | 0.00003 - 0.048 | > 0.998 | - | - | - | - | |
| UPLC-MS/MS | Beagle Dog Plasma | 0.002 - 3 | - | 92.4 - 101.1 | < 6 (Intrarun), < 9 (Interrun) | - | - |
Experimental Protocols
Below are detailed methodologies for two common analytical techniques used for Apremilast quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the quantification of Apremilast in bulk drug and pharmaceutical dosage forms.
a) Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC system with an autosampler and a UV detector.
-
Column: Zodiac C18 (150 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of water, acetonitrile, and orthophosphoric acid in a ratio of 25:75:0.2 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
b) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Apremilast reference standard in 10 mL of acetonitrile to obtain a concentration of 1000 µg/mL. Further dilutions can be made with the mobile phase to achieve desired concentrations for the calibration curve.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Apremilast into a 10 mL volumetric flask. Add a small amount of acetonitrile, sonicate for 15 minutes to dissolve, and then make up the volume with acetonitrile. Filter the solution to remove any insoluble excipients.
c) Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for quantifying Apremilast in biological matrices like plasma.
a) Instrumentation and Conditions:
-
System: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a TQD mass spectrometer).
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: For Apremilast, the transition is m/z 461.3 → 178.2. For an internal standard like clopidogrel, it is m/z 322.2 → 184.1.
b) Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Apremilast (e.g., 1.00 mg/mL) in methanol. Create working solutions by further diluting the stock solution with methanol.
-
Sample Preparation (Plasma): Employ a protein precipitation method. To 0.1 mL of plasma, add 0.2 mL of acetonitrile. Vortex to mix and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
c) Method Validation: The bioanalytical method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability as per regulatory guidelines.
Mandatory Visualizations
Signaling Pathway of Apremilast
Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating inflammatory responses.
Experimental Workflow for Apremilast Quantification
Caption: Generalized workflow for the quantification of Apremilast from various sample types.
Logical Comparison of Analytical Methods
Caption: Comparison of HPLC-UV and LC-MS/MS for Apremilast analysis based on key attributes.
References
Performance of Apremilast-d5 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of Apremilast-d5 when utilized as an internal standard in the quantification of Apremilast in various biological fluids. The data presented is compiled from published experimental studies, offering an objective comparison of method performance across different matrices and analytical conditions.
Comparative Performance Data
The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its purpose is to mimic the analytical behavior of the analyte, Apremilast, thereby correcting for variability during sample preparation and analysis.[1] The performance of an analytical method employing this compound is indicative of the internal standard's ability to track the analyte effectively.
Below are summary tables of quantitative performance data from various studies that have utilized this compound or other internal standards for the determination of Apremilast in biological matrices.
Method Performance in Rabbit Plasma
| Parameter | Performance Characteristic | Reference |
| Linearity Range | 0.03 to 48.00 ng/mL | [2] |
| Accuracy | 97.78% to 102.11% | [2] |
| Intra-batch Precision (%CV) | 0.04% to 2.27% | [2] |
| Inter-batch Precision (%CV) | 3.75% to 4.17% | [2] |
| Mean Recovery (Apremilast) | 97.14% to 101.27% | |
| Mean Recovery (this compound) | 99.25% |
Method Performance in Rat Plasma
| Parameter | Performance Characteristic | Internal Standard | Reference |
| Linearity Range | 0.1 to 100 ng/mL | Carbamazepine | |
| Accuracy (%RE) | -1.6% to 4.6% (Intra-day) -0.2% to 3.5% (Inter-day) | Not Specified | |
| Precision (%CV) | 0.8% to 3.3% (Intra-day) 0.0% to 2.6% (Inter-day) | Not Specified | |
| Mean Recovery | 83.2% to 87.5% | Carbamazepine |
Method Performance in Beagle Dog Plasma and Urine
| Parameter | Plasma Performance | Urine Performance | Internal Standard | Reference |
| Linearity Range | 5 to 1,000 ng/mL | 5 to 1,000 ng/mL | Clopidogrel | |
| Intra-run Precision (%CV) | < 12.92% | < 11.84% | Clopidogrel | |
| Inter-run Precision (%CV) | < 10.64% | < 10.20% | Clopidogrel | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | Clopidogrel |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on the cited literature for the quantification of Apremilast using an internal standard.
UPLC-MS/MS Method for Apremilast in Rabbit Plasma
-
Sample Preparation: A liquid-liquid extraction method is typically employed.
-
Chromatographic Separation:
-
Column: CORTECS C18 (2.7 µm, 4.6 mm X 150 mm).
-
Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.0): Methanol: Acetonitrile (20:40:40, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Analysis Time: 4 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Transitions (m/z):
-
Apremilast: 461.5 → 257.1
-
This compound: 466.5 → 257.1
-
-
UPLC-MS/MS Method for Apremilast in Rat Plasma
-
Sample Preparation: A simple one-step deproteinization with acetonitrile. 0.2 mL of acetonitrile is added to a 0.1 mL plasma sample.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water with gradient elution.
-
Run Time: 3.0 minutes.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple reaction-monitoring (MRM).
-
Transitions (m/z):
-
Apremilast: 461.3 → 257.1
-
Carbamazepine (Internal Standard): 237.2 → 194.2
-
-
HPLC-MS/MS Method for Apremilast in Beagle Dog Plasma and Urine
-
Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether.
-
Chromatographic Separation:
-
Column: C8 column.
-
Mobile Phase: Methanol and 0.1% formic acid with gradient elution.
-
-
Mass Spectrometric Detection:
-
Mode: Multiple reaction monitoring (MRM).
-
Transitions (m/z):
-
Apremilast: 461.3 → 178.2
-
Clopidogrel (Internal Standard): 322.2 → 184.1
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Apremilast in biological fluids using an internal standard like this compound.
Caption: Bioanalytical workflow for Apremilast quantification.
Signaling Pathway of Apremilast
Apremilast is an inhibitor of phosphodiesterase 4 (PDE4). The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. This diagram illustrates the simplified signaling pathway affected by Apremilast.
Caption: Apremilast's mechanism of action via PDE4 inhibition.
References
A Head-to-Head Battle of Analytical Techniques: LC-MS versus GC-MS for Apremilast Quantification
Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4), has emerged as a key therapeutic agent in the management of psoriasis and psoriatic arthritis. Accurate quantification of Apremilast in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Apremilast, with a focus on methods utilizing its deuterated internal standard, Apremilast-d5.
While both LC-MS and GC-MS are powerful analytical techniques, the scientific literature overwhelmingly favors LC-MS for the analysis of Apremilast. A thorough review of published methods reveals a wealth of data on LC-MS and LC-MS/MS applications, whereas methods employing GC-MS for this analyte are conspicuously absent. This disparity stems from the intrinsic physicochemical properties of Apremilast. With a molecular weight of 460.5 g/mol and a complex structure, Apremilast is a relatively non-volatile and thermally labile compound. These characteristics make it unsuitable for direct analysis by GC-MS, which typically requires analytes to be volatile and thermally stable to allow for vaporization and passage through the gas chromatograph.
In contrast, LC-MS is ideally suited for the analysis of large, non-volatile, and thermally sensitive molecules like Apremilast. The separation occurs in the liquid phase at or near ambient temperatures, preventing thermal degradation. The subsequent ionization and mass analysis allow for highly sensitive and selective detection.
The Verdict: LC-MS Reigns Supreme for Apremilast Analysis
Based on the available scientific evidence and the fundamental principles of each technique, LC-MS, particularly LC-MS/MS, is the definitive method of choice for the quantification of Apremilast in various biological matrices. Its ability to handle non-volatile compounds, coupled with high sensitivity and specificity, makes it a robust and reliable platform for both research and clinical applications. While GC-MS is a valuable tool for many analyses, its inherent limitations make it unsuitable for the direct analysis of Apremilast.
Experimental Protocols: A Deep Dive into LC-MS/MS Methodology
Numerous validated LC-MS/MS methods have been published for the determination of Apremilast. Below is a summary of a representative experimental protocol utilizing this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting Apremilast from plasma samples is Liquid-Liquid Extraction.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (e.g., 200 ng/mL).
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at a high speed (e.g., 5000 rpm) for 10-20 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Apremilast and this compound.
| Parameter | Typical Conditions |
| Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., CORTECS C18, 2.7 µm, 4.6 x 150 mm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., 10mM Ammonium Acetate Buffer, pH 4.0) and an organic phase (e.g., Methanol:Acetonitrile)[1][2] |
| Flow Rate | 0.5 mL/min[1][2] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Monitored Transitions | Apremilast: m/z 461.5 → 257.1; this compound: m/z 466.5 → 257.1 |
| Collision Gas | Argon |
Quantitative Performance Data
The following table presents a summary of the quantitative performance characteristics of a validated LC-MS/MS method for Apremilast analysis.
| Validation Parameter | Result |
| Linearity Range | 0.03 - 48.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%CV) | |
| Intra-batch | 0.04 - 2.27% |
| Inter-batch | 3.75 - 4.17% |
| Accuracy (% Bias) | |
| Intra-batch | 99.14 - 102.93% |
| Inter-batch | 98.07 - 100.07% |
| Mean Recovery (Apremilast) | 99.44% |
| Mean Recovery (this compound) | 99.25% |
Visualizing the Analytical Workflow
To better illustrate the process, the following diagrams outline the key steps in the LC-MS analysis of Apremilast.
Caption: Workflow for LC-MS/MS analysis of Apremilast.
Caption: MRM transitions for Apremilast and its internal standard.
References
Regulatory guidelines for the use of deuterated internal standards in bioanalysis
For researchers, scientists, and drug development professionals engaged in bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of deuterated internal standards with alternative approaches, supported by experimental data and aligned with global regulatory expectations.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response.[1] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the gold standard.[2][3] However, a thorough understanding of their performance characteristics compared to other alternatives, such as carbon-13 (¹³C) labeled standards and structural analogs, is essential for robust method development and validation.
Regulatory Framework: A Harmonized Approach
The use of internal standards in regulated bioanalysis is governed by guidelines from major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). The ICH M10 guideline on bioanalytical method validation serves as a central document, emphasizing the need for a suitable internal standard to be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification.[4][5]
Performance Comparison: Deuterated vs. Alternatives
The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during analysis. The choice between a deuterated, ¹³C-labeled, or structural analog internal standard can significantly impact assay performance.
| Performance Parameter | Deuterated (²H) IS | Carbon-13 (¹³C) IS | Structural Analog IS |
| Chromatographic Co-elution | Generally co-elutes, but slight retention time shifts (isotope effect) can occur. | Excellent co-elution with the analyte. | Retention time may differ significantly from the analyte. |
| Matrix Effect Compensation | High, but differential matrix effects can arise if chromatographic separation occurs. | Excellent, as it experiences the same matrix effects as the analyte. | Variable and often incomplete compensation for matrix effects. |
| Isotopic Stability | Generally stable, but H/D back-exchange is possible at labile positions. | Highly stable, with no risk of isotope exchange. | Not applicable. |
| Availability & Cost | Widely available and generally more cost-effective than ¹³C-IS. | Less commonly available and typically more expensive. | Readily available or easily synthesized. |
| Cross-talk/Isotopic Contribution | Potential for contribution to the analyte signal if isotopic purity is low. | Lower potential for interference due to the low natural abundance of ¹³C. | No isotopic interference, but potential for chemical cross-talk. |
Experimental Protocols
A rigorous evaluation of the chosen internal standard is a critical component of bioanalytical method validation. The following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in the final elution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Obtain blank biological matrix from at least six different sources. Process these blank samples through the entire extraction procedure. Spike the analyte and internal standard into the final extracts at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six sources before the extraction process.
-
-
Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)
-
IS-Normalized Matrix Factor (IS-Normalized MF): (Analyte/IS peak area ratio in Set 2) / (Mean Analyte/IS peak area ratio in Set 1)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.
Protocol 2: Assessment of Isotopic Stability of Deuterated Internal Standard
Objective: To confirm that the deuterium atoms on the internal standard are stable and do not exchange with protons from the sample matrix or mobile phase.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the deuterated internal standard in various media relevant to the analytical procedure (e.g., mobile phase, acidic and basic solutions, and extracted blank matrix).
-
Incubate these solutions at different temperatures (e.g., room temperature and 37°C) for a duration that exceeds the expected sample processing and analysis time (e.g., 24 hours).
-
-
Analysis: Analyze the incubated samples by LC-MS/MS.
-
Evaluation: Monitor for any decrease in the peak area of the deuterated internal standard and any corresponding increase in the peak area at the mass transition of the unlabeled analyte.
-
Interpretation: A significant increase in the signal of the unlabeled analyte over time indicates instability of the deuterium label.
Visualizing Key Workflows and Relationships
To further clarify the processes and logic involved in the use of deuterated internal standards, the following diagrams are provided.
Conclusion
The selection of an internal standard is a foundational element of a robust bioanalytical method. While deuterated internal standards are widely and rightfully considered the preferred choice in most applications, a comprehensive understanding of their potential limitations, such as isotopic instability and chromatographic shifts, is crucial. For assays requiring the highest level of accuracy and precision, particularly in the presence of significant matrix effects, ¹³C-labeled internal standards may offer superior performance, albeit at a potentially higher cost. Structural analogs remain a viable option when a SIL-IS is not available, but they necessitate more extensive validation to ensure they adequately track the analyte's behavior. Ultimately, a data-driven approach to internal standard selection and a thorough method validation according to regulatory guidelines are paramount for ensuring the integrity and reliability of bioanalytical results.
References
Safety Operating Guide
Navigating the Safe Disposal of Apremilast-d5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Apremilast-d5, a deuterated analog of Apremilast, aligning with best practices and regulatory considerations. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.[1]
-
Eye Protection: Use safety goggles or glasses.[2]
-
Lab Coat: A standard lab coat is recommended.
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
For powdered material, wet it down to minimize airborne dust.
-
Collect the spilled material using an absorbent pad or other suitable material and place it in a sealed container for disposal.
-
Wash the spill area thoroughly.
Step-by-Step Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with federal and local regulations.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will coordinate with a licensed chemical destruction plant for proper disposal, which typically involves controlled incineration with flue gas scrubbing.
-
Prohibited Disposal Methods:
-
Do not discharge to sewer systems or drains. This is to prevent environmental contamination as wastewater treatment facilities may not effectively remove such compounds.
-
Do not dispose of in regular trash unless it is a very small quantity and explicitly permitted by your local regulations and institutional policies. However, for a laboratory setting, this is strongly discouraged.
Quantitative Data and Safety Information
| Parameter | Information | Source |
| CAS Number | 1258597-47-5 | |
| Molecular Formula | C22H19D5N2O7S | |
| Molecular Weight | 465.5 g/mol | |
| Recommended Disposal | Licensed chemical destruction plant; controlled incineration. | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated). | |
| Environmental Precautions | Do not allow to enter drains or sewer systems. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound. No specific experimental protocols for the disposal of this compound were cited in the search results beyond the general guidelines for chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's specific policies and procedures for hazardous waste disposal and the most current Safety Data Sheet for this compound. Regulations for pharmaceutical waste disposal are overseen by bodies such as the EPA and can vary by state and locality.
References
Personal protective equipment for handling Apremilast-d5
This guide provides crucial safety and logistical information for laboratory personnel handling Apremilast-d5. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe research environment.
This compound, a deuterated form of Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4)[1]. While some safety data sheets (SDS) do not classify the substance as hazardous according to the Globally Harmonized System (GHS), others indicate potential hazards such as being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation[2]. Given the varying classifications, a cautious approach is recommended, adhering to the most stringent safety protocols outlined in the available literature. This compound is typically a white to pale yellow powder[3].
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required equipment.
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be necessary. | To protect eyes from dust and splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder form or if dust formation is possible. | To prevent inhalation of airborne particles. |
| Protective Clothing | A lab coat or impervious clothing is required. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural workflow is critical for minimizing exposure risk and ensuring the integrity of the compound.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is often -20°C.
-
-
Preparation and Weighing :
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Wear all required PPE as detailed in the table above.
-
Use non-sparking tools for handling the powder.
-
-
Dissolving the Compound :
-
Apremilast is practically insoluble in water but soluble in solvents such as acetonitrile and methanol.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped and mix gently until the solid is fully dissolved.
-
-
Experimental Use :
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated work area.
-
Spill and Emergency Procedures
-
Spills : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For powdered spills, wet down the material to minimize airborne dispersion. Collect the spilled material using an absorbent material and place it in a suitable, closed container for disposal.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be considered chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains or waterways. It may be necessary to have the waste transported by a licensed medical waste contractor for disposal in a licensed hazardous or toxic waste landfill or incinerator.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
